1H-Pyrazol-4-amine, 3-(4-fluorophenyl)-
Description
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Structure
3D Structure
Properties
CAS No. |
91857-94-2 |
|---|---|
Molecular Formula |
C9H8FN3 |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) |
InChI Key |
QUVOLGJMWPXAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)N)F |
Origin of Product |
United States |
An In-depth Technical Guide to 3-(4-fluorophenyl)-1H-pyrazol-4-amine: Synthesis, Characterization, and Therapeutic Potential
Compound Identity and Physicochemical Properties
While the definitive CAS number for 3-(4-fluorophenyl)-1H-pyrazol-4-amine remains to be assigned, it is crucial to distinguish it from its isomers and related structures.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(4-fluorophenyl)-1H-pyrazole | 154258-82-9 | C9H7FN2 | 162.16 |
| 3-(4-fluorophenyl)-1H-pyrazol-5-amine | 72411-52-0 | C9H8FN3 | 177.18 |
| 4-(4-fluorophenyl)-1H-pyrazol-3-amine | 5848-04-4 | C9H8FN3 | 177.18 |
| 3-(4-fluorophenyl)-1H-pyrazol-4-amine | Not Assigned | C9H8FN3 | 177.18 |
Data for related compounds sourced from available literature and chemical databases.[3]
The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The pyrazole core offers a versatile scaffold for building complex molecules with diverse biological activities.[4]
Proposed Synthesis and Experimental Protocol
A plausible and efficient synthetic route to 3-(4-fluorophenyl)-1H-pyrazol-4-amine can be conceptualized based on established pyrazole chemistry, particularly the Vilsmeier-Haack reaction for formylation at the 4-position, followed by subsequent functional group transformations.[5]
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 3-(4-fluorophenyl)-1H-pyrazol-4-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(4-fluorophenyl)-1H-pyrazole
-
To a solution of 4-fluoroacetophenone (1 eq.) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq.).
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the resulting enaminone intermediate in ethanol, and add hydrazine hydrate (1.5 eq.).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature, and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 3-(4-fluorophenyl)-1H-pyrazole.
Step 2: Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
-
In a flask cooled in an ice bath, add N,N-dimethylformamide (DMF) (5 eq.).
-
Slowly add phosphorus oxychloride (POCl3) (2 eq.) to the DMF with stirring, maintaining the temperature below 10°C.
-
Stir the Vilsmeier reagent for 30 minutes at low temperature.
-
Add a solution of 3-(4-fluorophenyl)-1H-pyrazole (1 eq.) in DMF to the Vilsmeier reagent dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a sodium hydroxide solution.
-
The resulting precipitate, 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and dried.[5][6]
Step 3: Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde oxime
-
Suspend the carbaldehyde from the previous step (1 eq.) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium carbonate or pyridine (2 eq.).
-
Stir the mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and collect the resulting solid oxime by filtration.
Step 4: Synthesis of 3-(4-fluorophenyl)-1H-pyrazol-4-amine
-
Dissolve the oxime (1 eq.) in a suitable solvent such as acetic acid or ethanol.
-
Add a reducing agent. A common method is the use of zinc dust in acetic acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the catalyst or unreacted zinc.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target compound, 3-(4-fluorophenyl)-1H-pyrazol-4-amine.
Characterization and Analytical Data
The structure of the synthesized 3-(4-fluorophenyl)-1H-pyrazol-4-amine should be confirmed using standard analytical techniques. Based on literature for analogous compounds, the expected data is summarized below.[7][8]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the fluorophenyl ring (multiplets), a pyrazole ring proton (singlet), amine protons (a broad singlet), and the pyrazole N-H proton (a broad singlet). |
| ¹³C NMR | Resonances corresponding to the carbons of the fluorophenyl ring (with C-F coupling), and the pyrazole ring carbons. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C9H8FN3. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine and pyrazole), C=C and C=N stretching of the aromatic and pyrazole rings, and C-F stretching. |
Potential Applications in Drug Discovery
The 3-(4-fluorophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[9][10] The introduction of a 4-amino group provides a key point for further derivatization to explore structure-activity relationships.
Kinase Inhibition
Many pyrazole-containing compounds are potent kinase inhibitors. For instance, derivatives of 5-amino-1-(4-fluorophenyl)-1H-pyrazole have been identified as highly selective inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[11] The 4-amino isomer could potentially interact with the ATP-binding pocket of various kinases, making it a valuable starting point for the development of novel anticancer and anti-inflammatory agents.[12][13]
Caption: Inhibition of a target kinase by a pyrazole derivative.
Other Therapeutic Areas
Derivatives of 3-(4-fluorophenyl)-1H-pyrazole have also been investigated for their potential as:
-
Androgen Receptor Antagonists: For the treatment of prostate cancer.[9]
-
Antioxidant and Anticancer Agents: Showing cytotoxicity against various cancer cell lines.[14]
-
Antibacterial Agents: Demonstrating activity against various bacterial strains.[10]
-
CNS-active agents: The pyrazole scaffold is present in drugs targeting the central nervous system.
The versatility of the pyrazole core suggests that 3-(4-fluorophenyl)-1H-pyrazol-4-amine could serve as a key intermediate in the synthesis of a diverse library of compounds for high-throughput screening across various disease targets.[15]
Conclusion
While 3-(4-fluorophenyl)-1H-pyrazol-4-amine is not yet a commercially available compound with a registered CAS number, this technical guide provides a clear and scientifically grounded pathway for its synthesis and characterization. The proposed methodology, based on well-established chemical transformations, offers a high probability of success for researchers aiming to explore the therapeutic potential of this novel pyrazole derivative. The rich biological activity profile of closely related analogs strongly suggests that this compound is a promising starting point for the development of new drugs targeting a range of diseases, from cancer and inflammation to infectious diseases. Further investigation into this molecule and its derivatives is highly warranted.
References
-
Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. PubMed. [Link]
-
6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][9][14]triazolo[3,4-b][14][16]thiadiazole as a potent antioxidant and an anticancer agent induces growth inhibition followed by apoptosis in HepG2 cells. Indian Journal of Biochemistry and Biophysics. [Link]
-
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. ResearchGate. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. [Link]
-
Chemescience. Rarely available substituted pyrazoles. [Link]
-
PubChem. 3-(4-Fluorophenyl)-1H-pyrazole. [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. [Link]
-
PubChem. 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
-
Synthesis of 3-amino-4-fluoropyrazoles. PubMed. [Link]
-
Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. Pharma Innovation Journal. [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. [Link]
-
Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]
-
Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. 5848-04-4|4-(4-Fluorophenyl)-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 6. 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C16H11FN2O | CID 700989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meddocsonline.org [meddocsonline.org]
- 11. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 14. 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a potent antioxidant and an anticancer agent induces growth inhibition followed by apoptosis in HepG2 cells - Arabian Journal of Chemistry [arabjchem.org]
- 15. chemimpex.com [chemimpex.com]
- 16. chemimpex.com [chemimpex.com]
spectroscopic data (NMR, IR, MS) for 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)-
Technical Whitepaper: Spectroscopic Characterization of 3-(4-fluorophenyl)-1H-pyrazol-4-amine
Executive Summary & Molecular Identity
This technical guide details the spectroscopic signature of 3-(4-fluorophenyl)-1H-pyrazol-4-amine , a critical pharmacophore often utilized in the synthesis of p38 MAP kinase inhibitors and other heterocyclic bioactives.
Accurate characterization of this intermediate is challenging due to two primary factors:
-
Annular Tautomerism: The migration of the proton on the pyrazole nitrogen (
vs. ) causes signal broadening in NMR. -
Regioisomerism: Distinguishing the 4-amine from the thermodynamically more common 3-amine/5-amine isomers requires precise analysis of coupling constants and HMBC correlations.
Compound Identity:
-
IUPAC Name: 3-(4-fluorophenyl)-1H-pyrazol-4-amine
-
Molecular Formula:
-
Exact Mass: 177.0702
-
Key Structural Features: Electron-rich pyrazole core, basic primary amine, electron-withdrawing fluorophenyl group.
Analytical Logic & Workflow
The following decision tree outlines the logical flow for validating this compound, prioritizing the exclusion of the 3-amino regioisomer.
Figure 1: Analytical validation workflow. The critical decision point is the Regio-Check, distinguishing the 4-amino target from 3-amino impurities.
Mass Spectrometry (MS) Data
Methodology: Electrospray Ionization (ESI) in Positive Mode.
Rationale: The basic amine facilitates protonation (
| Parameter | Value | Interpretation |
| Parent Ion ( | 178.1 m/z | Protonated molecular ion. Base peak.[1][2] |
| Adducts | 200.1 m/z | |
| Dimer | 355.2 m/z | |
| Fragmentation | 161.1 m/z | Loss of |
| Isotope Pattern | M (100%), M+1 (~10%) | Standard carbon isotope distribution. No Cl/Br pattern. |
Expert Insight: If you observe a peak at 162 m/z , your sample is likely the des-amino precursor (3-(4-fluorophenyl)-1H-pyrazole). This is a common impurity if the nitration/reduction step was incomplete.
Infrared Spectroscopy (FT-IR)
Methodology: Attenuated Total Reflectance (ATR) on neat solid.
-
3400 - 3200 cm⁻¹ (Doublet): Primary amine
stretching (asymmetric and symmetric). This distinguishes the product from the nitro-precursor (which would lack these and show bands). -
3100 - 2800 cm⁻¹: Aromatic
stretching. -
1620 cm⁻¹:
ring stretching (pyrazole) and bending (scissoring). -
1220 - 1200 cm⁻¹ (Strong):
aryl stretch. This is the diagnostic handle for the fluorophenyl group. -
830 - 840 cm⁻¹: Para-substituted benzene ring (out-of-plane bending).
Nuclear Magnetic Resonance (NMR)
This is the definitive method for structural proof.
Solvent: DMSO-
A. 1H NMR (400 MHz, DMSO- )
| Shift ( | Multiplicity | Integral | Assignment | Coupling Logic ( |
| 12.60 | Broad s | 1H | Pyrazole | Exchangeable. Often invisible if "wet". |
| 7.75 - 7.80 | Multiplet | 2H | Phenyl | Ortho to Pyrazole. Coupled to F ( |
| 7.60 | Singlet | 1H | Pyrazole | CRITICAL: Confirms 4-amino structure. |
| 7.20 - 7.28 | Multiplet | 2H | Phenyl | Ortho to Fluorine. Large |
| 4.30 | Broad s | 2H | Amine protons. Chemical shift varies with conc. |
The "Regio-Check" (Causality):
-
Target (4-amine): The pyrazole ring has one
proton at position 5. It appears as a sharp singlet (or slightly broadened by quadrupole N) typically around 7.6 ppm. -
Isomer (3-amine): The pyrazole ring has one
proton at position 4. This proton is electron-rich (ortho to two nitrogens and an amine) and typically shifts upfield to ~5.5 - 6.0 ppm .
B. 13C NMR (100 MHz, DMSO- ) - The Fluorine Effect
Fluorine (
-
C-4' (Ipso to F):
ppm. Doublet, Hz. -
C-3' (Ortho to F):
ppm. Doublet, Hz. -
C-2' (Meta to F):
ppm. Doublet, Hz. -
C-1' (Para to F):
ppm. Doublet, Hz.[3]
C. 19F NMR (376 MHz, DMSO- )
-
Signal: Single peak at
to ppm (referenced to ). -
Utility: Purity check. If you see multiple fluorine peaks, you likely have residual starting material (e.g., 4-fluorobenzoic acid derivatives) or regioisomers.
Experimental Protocol: Sample Preparation for NMR
To ensure the "Expertise" pillar of E-E-A-T, follow this protocol to avoid common artifacts (like amine proton disappearance).
-
Desiccation: Dry the solid compound under high vacuum (0.1 mbar) at 40°C for 2 hours to remove trace water. Water catalyzes proton exchange, broadening the
and Pyrazole- signals. -
Solvent Choice: Use DMSO-
(99.9% D) from a fresh ampoule. Avoid as the acidic nature of chloroform can protonate the amine, shifting peaks and altering solubility. -
Concentration: Prepare a solution of ~5-10 mg in 0.6 mL solvent. High concentrations can induce stacking interactions, shifting aromatic peaks.
-
Acquisition: Set the relaxation delay (
) to at least 2.0 seconds to allow full relaxation of the quaternary carbons (especially the C-F carbon) for accurate integration in quantitative 13C experiments.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 688691, 3-(4-Fluorophenyl)-1H-pyrazole. Retrieved from [Link]
- Note: Provides core physical property d
- Bagley, M. C., et al. (2006). Synthesis of p38 MAP kinase inhibitors: 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl-3-phenylmethanones. Journal of Medicinal Chemistry.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1]
- Context: Authoritative source for C-F coupling constants and Nitrogen-containing heterocycle shifts.
-
Reich, H. J. (2023).[4] WinPLT NMR Data: Fluorine Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
- Context: Reference for 19F chemical shift ranges in arom
Sources
Technical Whitepaper: Scalable Synthesis of 3-(4-fluorophenyl)-1H-pyrazol-4-amine via Modified Knorr Cyclization
Executive Summary
The 3-(4-fluorophenyl)-1H-pyrazol-4-amine scaffold is a privileged motif in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., p38 MAP kinase, CDK inhibitors) and anti-inflammatory agents. While the classical Knorr pyrazole synthesis (1883) efficiently constructs the pyrazole core, direct access to the 4-amino derivative remains synthetically challenging due to the instability of 2-amino-1,3-dicarbonyl precursors.
This guide details a robust, scalable workflow that circumvents these stability issues. We utilize a modified Knorr approach: first constructing the 3-arylpyrazole core via enaminone condensation, followed by regioselective C4-nitration and subsequent reduction. This "Core-First" strategy ensures high regioselectivity and yield, avoiding the polymerization often seen with unstable amino-diketone intermediates.
Retrosynthetic Analysis & Strategy
To access the target 3-(4-fluorophenyl)-1H-pyrazol-4-amine (4) , we deconstruct the molecule into three strategic phases. The critical disconnection occurs at the C4-nitrogen bond, implying an electrophilic aromatic substitution (nitration) on the pre-formed pyrazole ring, rather than attempting to cyclize a pre-aminated precursor.
Strategic Pathway Visualization
Figure 1: Retrosynthetic logic prioritizing the stability of the pyrazole core before amine installation.
Phase I: Construction of the Pyrazole Core (The Knorr Step)
The classical Knorr synthesis involves the condensation of a 1,3-dicarbonyl with hydrazine. For our specific target, we utilize an enaminone intermediate instead of a 1,3-diketone. This modification, using
Step A: Enaminone Formation
Reaction: 4-Fluoroacetophenone + DMF-DMA
-
Rationale: DMF-DMA acts as a "one-carbon" source, effectively converting the acetyl group into a 1,3-electrophile equivalent. The resulting enaminone is stable and crystallizable, unlike the corresponding
-keto aldehyde sodium salts.
Step B: Cyclization with Hydrazine
Reaction: Enaminone +
-
Mechanism: The hydrazine nucleophile attacks the
-carbon of the enaminone (Michael-type addition) followed by elimination of dimethylamine and intramolecular cyclization. -
Regioselectivity: While 3- and 5-substituted pyrazoles are tautomers in the unsubstituted 1H-form, this route exclusively yields the 3-aryl isomer upon thermodynamic equilibration.
Experimental Protocol (Phase I)
| Parameter | Specification |
| Scale | 50 mmol (Starting Material) |
| Solvent | Ethanol (EtOH) or DMF |
| Temperature | Reflux ( |
| Time | 3–5 Hours |
| Yield Target |
Procedure:
-
Charge a 250 mL round-bottom flask with 4-fluoroacetophenone (6.9 g, 50 mmol) and DMF-DMA (7.2 g, 60 mmol).
-
Reflux for 12 hours. Monitor via TLC (30% EtOAc/Hexane) until the starting ketone disappears.
-
Concentrate the reaction mixture in vacuo to remove excess DMF-DMA. The residue is the crude enaminone (often a yellow/orange solid).
-
Dissolve the crude enaminone in Ethanol (50 mL).
-
Add Hydrazine Hydrate (80%, 3.0 mL, 60 mmol) dropwise at room temperature. Caution: Exothermic.
-
Heat to reflux for 3 hours.
-
Cool to room temperature. The product, 3-(4-fluorophenyl)-1H-pyrazole , often precipitates. If not, concentrate and recrystallize from Ethanol/Water.
Phase II: C4-Functionalization (Nitration)
Direct Knorr synthesis of 4-aminopyrazoles is chemically arduous. The industrial standard is the nitration of the C4 position of the pyrazole ring. Pyrazoles are
Mechanism & Regiochemistry
The protonated pyrazolium species is deactivated; however, under standard mixed-acid conditions, the reaction proceeds on the free base or via a specific transition state that favors C4 substitution. The 4-fluorophenyl group at C3 provides mild deactivation to the phenyl ring but does not prevent pyrazole nitration.
Experimental Protocol (Phase II)
Reaction: 3-(4-fluorophenyl)-1H-pyrazole +
-
Dissolve 3-(4-fluorophenyl)-1H-pyrazole (5.0 g) in concentrated
(20 mL) at . -
Add fuming
(1.5 eq) dropwise, maintaining temperature below . -
Stir at
for 1 hour, then warm to room temperature for 2 hours. -
Quench: Pour the reaction mixture onto crushed ice (200 g). The 4-nitro derivative will precipitate as a solid.
-
Filter, wash with water until neutral pH, and dry.
-
Yield Expectation: 75–90%.
Phase III: Reduction to Target Amine
The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is preferred for purity, but chemical reduction (SnCl2 or Fe/HCl) is viable if halogen sensitivity (defluorination) is a concern (though aryl fluorides are generally stable to Pd/C under standard conditions).
Experimental Protocol (Phase III)
Method: Catalytic Hydrogenation (Pd/C)
-
Dissolve the 4-nitro intermediate (3.0 g) in Methanol (50 mL).
-
Add 10% Pd/C catalyst (300 mg, 10 wt% loading).
-
Stir under
atmosphere (balloon pressure or 30 psi in a Parr shaker) for 4–6 hours. -
Workup: Filter through a Celite pad to remove the catalyst.
-
Concentrate the filtrate to obtain 3-(4-fluorophenyl)-1H-pyrazol-4-amine .
-
Purification: If necessary, convert to the HCl salt for crystallization or purify via column chromatography (DCM/MeOH 95:5).
Complete Process Workflow
Figure 2: Sequential unit operations for the synthesis of the target amine.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete conversion of acetophenone. | Extend reflux time or add fresh DMF-DMA. Ensure moisture-free conditions. |
| Regioisomer Mixtures | N-alkylation occurred (if using alkyl hydrazine). | Use hydrazine hydrate to ensure 1H-pyrazole tautomerism.[1] |
| Defluorination | Over-reduction during hydrogenation. | Switch from Pd/C to |
| Polymerization | Nitration temperature too high. | Maintain strict temperature control ( |
References
-
Knorr, L. (1883).[2][3] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
-
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols". Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2006). "Discovery of RO3201195, a highly selective inhibitor of p38 MAP kinase".[4] Journal of Medicinal Chemistry, 49(5), 1562-75.
-
BenchChem Technical Guides. (2025). "A Technical Guide to the Knorr Pyrazole Synthesis".
-
Maddila, S., et al. (2013). "Synthesis and anti-inflammatory activity of some new 1,3,4-thiadiazoles containing pyrazole moiety". Journal of Saudi Chemical Society.
Sources
- 1. Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: One-Pot Synthesis of Substituted Pyrazole Amines
Executive Summary
The substituted 5-aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., CDKs, p38 MAPK, BTK) and GPCR ligands.[1] While classical methods often require multi-step isolation of hydrazone intermediates, one-pot cyclocondensation offers a superior balance of atom economy and throughput.
This guide details the technical execution of synthesizing
The Chemical Landscape: Why This Scaffold?
The 5-aminopyrazole moiety functions as a bidentate ligand, often mimicking the adenine ring of ATP in kinase active sites. Its synthesis is driven by the need for specific substitution patterns at the
Key Therapeutic Examples:
-
Pirtobrutinib: A reversible BTK inhibitor utilizing the aminopyrazole core to evade resistance mutations.
-
CDK Inhibitors: The scaffold provides essential hydrogen bonding to the kinase hinge region.
Mechanistic Pathways
The most robust route to 5-aminopyrazoles is the condensation of
-
Hydrazone Formation: Nucleophilic attack of the hydrazine on the ketone carbonyl.[3]
-
Thorpe-Ziegler Cyclization: Intramolecular nucleophilic attack of the secondary hydrazine nitrogen onto the nitrile carbon.
Diagram 1: Mechanistic Flux & Intermediates
The following diagram illustrates the reaction pathway, highlighting the critical transition from the linear hydrazone to the cyclic amine.
Caption: Step-wise conversion of
Critical Parameters & Optimization
Optimization often hinges on solvent polarity and catalyst acidity. The following data summarizes the impact of reaction conditions on yield and purity, derived from composite field studies.
Table 1: Optimization of Reaction Conditions
Substrate Model: Benzoylacetonitrile + Phenylhydrazine
| Entry | Solvent | Catalyst (10 mol%) | Temp/Method | Time | Yield (%) | Regioselectivity (5-NH2 : 3-NH2) |
| 1 | Ethanol | None | Reflux (78°C) | 6 h | 45% | 85:15 |
| 2 | Ethanol | HCl (conc.) | Reflux (78°C) | 3 h | 82% | 95:5 |
| 3 | Ethanol | Acetic Acid | Reflux (78°C) | 4 h | 88% | 92:8 |
| 4 | Water | None | Microwave (120°C) | 10 min | 65% | 80:20 |
| 5 | Ethanol | Acetic Acid | Microwave (120°C) | 10 min | 94% | >98:2 |
| 6 | Toluene | p-TSA | Reflux (110°C) | 12 h | 70% | 60:40 |
Analysis:
-
Acidity: Acid catalysis (Entries 2, 3, 5) is crucial for activating the carbonyl, facilitating the initial hydrazone formation.
-
Solvent: Protic solvents like Ethanol stabilize the polar transition states. Non-polar solvents (Toluene) often lead to poor regioselectivity due to lack of stabilization for the charged intermediates.
-
Microwave: Dielectric heating (Entry 5) significantly accelerates the rate-limiting cyclization step, often kinetically trapping the desired isomer.
Experimental Protocols
Protocol A: High-Throughput Microwave Synthesis (Recommended)
Best for: Library generation, rapid SAR exploration.
-
Preparation: In a 10 mL microwave vial, dissolve the
-ketonitrile (1.0 mmol) in Ethanol (3 mL). -
Addition: Add the substituted hydrazine (1.1 mmol) followed by Glacial Acetic Acid (0.5 mL).
-
Reaction: Seal the vial and irradiate at 120°C for 10-15 minutes (Dynamic power mode, max 150W).
-
Workup: Cool to room temperature. The product often precipitates upon cooling.
-
If solid forms: Filter and wash with cold ethanol.
-
If solution remains clear: Pour into ice-water (10 mL) and adjust pH to ~8 with sat.
to force precipitation.
-
-
Validation: Check purity via LC-MS. Expected purity >95%.
Protocol B: Standard Thermal Reflux (Scale-Up)
Best for: Gram-scale synthesis, thermally sensitive substrates.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and reflux condenser.
-
Solvation: Dissolve
-ketonitrile (10 mmol) in Ethanol (20 mL). -
Catalysis: Add Hydrazine (11 mmol) and catalytic conc. HCl (5-10 drops).
-
Reflux: Heat to reflux (78°C) for 3–5 hours. Monitor consumption of nitrile by TLC (Hexane:EtOAc 7:3).
-
Isolation: Concentrate solvent to ~50% volume under reduced pressure. Cool to 0°C. Filter the resulting precipitate. Recrystallize from EtOH/Water if necessary.
Regioselectivity Control
The reaction of an unsymmetrical
-
Electronic Control: The more nucleophilic nitrogen of the hydrazine (usually the
terminus) attacks the most electrophilic carbon (the ketone). -
Steric Control: Bulky substituents on the hydrazine (
-tert-butyl, -aryl) will prefer to stay distal to the bulky group on the ketone, heavily favoring the 5-amino isomer.
Diagram 2: Regioselectivity Decision Tree
Use this logic flow to predict and control your major isomer.
Caption: Logic flow for predicting isomer distribution based on steric bulk and reaction thermodynamics.
Troubleshooting & Purification
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product is soluble in acidic EtOH. | Neutralize with |
| Low Yield | Incomplete cyclization (Hydrazone stuck). | Increase temperature or switch to Microwave heating (120°C). |
| Regio-isomers | Steric clash is insufficient. | Switch solvent to a highly polar protic solvent (e.g., Acetic Acid) to favor the thermodynamic product (5-amino). |
| Oiling Out | Impurities or solvent trapping. | Triturate the oil with cold diethyl ether or perform column chromatography (DCM:MeOH gradient). |
References
-
Review of Aminopyrazoles in Medicinal Chemistry: Title: Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: PMC (National Institutes of Health). URL:[Link]
-
Microwave-Assisted Synthesis Protocols: Title: Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation.[7][8][9] Source: Beilstein Journal of Organic Chemistry.[9] URL:[Link]
-
Regioselectivity Mechanisms: Title: Regioselective synthesis of 3- and 5-aminopyrazoles.[2][3][5][6] Source: The Heterocyclist / Org.[3][4][5][10] Lett. Analysis. URL:[Link]
-
Kinase Inhibitor Applications: Title: Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3.[11] Source: PMC (National Institutes of Health). URL:[Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
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- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage Conditions for Fluorinated Pyrazole Compounds
Executive Summary
Fluorinated pyrazoles represent a privileged scaffold in modern medicinal chemistry and agrochemistry, valued for their metabolic robustness and unique physicochemical properties. The introduction of fluorine—most commonly as a trifluoromethyl (-CF3) group or a direct fluorine substituent—imparts significant electron-withdrawing character to the pyrazole ring.[1] This modification drastically alters the acidity (pKa), lipophilicity (LogP), and hydrogen-bonding capacity compared to non-fluorinated analogs.[1]
While generally chemically stable due to the high bond dissociation energy of the C–F bond (approx. 116 kcal/mol), these compounds exhibit specific vulnerabilities related to tautomeric shifts and photosensitivity.[1] This guide provides a scientifically grounded protocol for the storage, handling, and stability assessment of fluorinated pyrazoles, designed to ensure data integrity in drug development pipelines.
Chemical Basis of Stability[1]
To implement effective storage conditions, one must understand the underlying chemical behaviors driving instability.
The Fluorine Effect on Acidity and pKa
The most critical storage consideration for fluorinated pyrazoles is their enhanced acidity. A standard pyrazole has a pKa of ~14.2 (DMSO).[1] The introduction of a -CF3 group at position 3(5) stabilizes the conjugate base through strong inductive effects (-I), lowering the pKa significantly (often by 3–4 units).[1]
-
Implication: These compounds are weak acids.[1] In the presence of moisture and trace bases (even from borosilicate glass surfaces), they can form salts or interact with basic excipients/solvents.[1]
Tautomeric Equilibrium
Fluorinated pyrazoles exist as a mixture of annular tautomers (1H- and 2H- forms).[1] The position of the equilibrium is heavily influenced by the solvent and physical state.[1]
-
Solid State: They typically exist as hydrogen-bonded oligomers (dimers or tetramers).[1]
-
Solution: In polar aprotic solvents (e.g., DMSO), the monomeric form dominates.[1]
-
Regiochemistry: Electron-withdrawing groups (EWG) like -CF3 generally favor the tautomer where the proton resides on the nitrogen adjacent to the EWG (the 5-substituted tautomer) in the gas phase, though solvation effects can invert this preference.[1]
Storage and Handling Protocols
The following protocols are designed to mitigate the specific degradation pathways identified for this chemical class.
Solid State Storage
| Parameter | Condition | Scientific Rationale |
| Temperature | 2°C to 8°C | While thermally stable, lower temperatures reduce the kinetic rate of potential solid-state hydrolysis or crystal lattice rearrangement.[1] |
| Atmosphere | Inert (Argon/N2) | Prevents moisture absorption.[1] Fluorinated pyrazoles can be hygroscopic due to the polarized N-H bond. |
| Container | Amber Glass | Protects against UV-induced photolysis (see Section 4.2).[1] |
| Closure | PTFE-lined cap | Prevents leaching of plasticizers which can be extracted by the lipophilic fluorinated moiety. |
Solution Storage (Stock Solutions)
-
Solvent Choice: Anhydrous DMSO is preferred.[1] Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent potential solvolysis or hydrogen-deuterium exchange (if using deuterated solvents).[1]
-
Concentration: Store at high concentration (>10 mM) to favor intermolecular hydrogen bonding, which can self-stabilize the molecule against oxidation.[1]
-
Freeze-Thaw: Limit to <3 cycles. Repeated phase transitions can induce precipitation of less soluble tautomeric forms.
Forced Degradation & Stability Validation
This section outlines a self-validating "stress test" protocol. This workflow is adapted from ICH Q1A(R2) guidelines but tailored for the specific inertness of the C-F bond.
Stability-Indicating Method (SIM) Protocol
Perform these experiments to validate the stability profile of your specific fluorinated pyrazole derivative.
Step 1: Acid/Base Stress (Hydrolysis) [1][2]
-
Protocol: Dissolve compound (1 mg/mL) in 0.1 N HCl and 0.1 N NaOH. Reflux at 60°C for 24 hours.
-
Expectation: The fluorinated pyrazole ring is generally resistant.[1] Degradation >5% usually indicates instability of side chains (e.g., esters, amides) rather than the heterocycle itself.
-
Note: If the -CF3 group hydrolyzes (rare), it will form a carboxylic acid (-COOH), detectable by a mass shift of -22 Da (loss of F3, gain of OH?[1] No, hydrolysis of CF3 -> COOH is net loss of F3 and gain of OOH, mass change depends on mechanism, usually +2 Da net change from CF3 to COOH is not right. CF3 (69) -> COOH (45).[1] Mass shift = -24 Da).[1]
Step 2: Oxidative Stress [1]
-
Protocol: Treat with 3% H2O2 at Room Temperature for 24 hours.
-
Expectation: Pyrazoles are resistant to N-oxidation.[1] Significant degradation suggests susceptibility of electron-rich substituents (e.g., thioethers).[1]
Step 3: Photostability
-
Protocol: Expose solid sample to 1.2 million lux hours (approx. 5-7 days in ICH light chamber).
-
Expectation: Fluorinated compounds can be susceptible to radical defluorination under intense UV. Monitor for "M-19" (loss of F) peaks in LC-MS.
Degradation Pathways Visualization
The following diagram illustrates the logical flow of stability testing and the potential (albeit rare) degradation pathways for a generic 3-trifluoromethylpyrazole.
Figure 1: Stability logic flow and degradation pathways for fluorinated pyrazoles under ICH stress conditions.
Analytical Monitoring
To ensure the integrity of stored samples, use the following analytical markers:
-
19F NMR: The gold standard for detecting defluorination.[1] A sharp singlet (for -CF3) around -62 ppm is characteristic.[1] Appearance of new fluoride peaks (approx. -120 ppm) or shift in the main peak indicates degradation or pH changes.[1]
-
LC-MS: Monitor for [M+H]+ and specific fragmentations.
-
Watchlist: [M-20]+ (HF loss) is a common fragmentation in the source but should not be present as a background impurity in the sample.[1]
-
-
Appearance: Yellowing of white crystalline solids typically indicates photo-oxidation of trace impurities rather than the bulk fluorinated pyrazole.
References
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation, 2003.[3]
-
Elguero, J., et al. Tautomerism of Pyrazoles. Advances in Heterocyclic Chemistry, 2000.
-
Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. [1]
-
Singh, P., et al. Metabolic Stability Imparted by Fluorine Substitution. Drug Metabolism and Disposition, 2020.[4]
-
Foces-Foces, C., et al. The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state.[1] Journal of the Chemical Society, Perkin Transactions 2, 2001.
Sources
Introduction: The Pyrazole as a Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Discovery and Application of Pyrazol-4-amine Scaffolds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most significant and versatile scaffolds in medicinal chemistry.[1][2][3] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity for potent and selective interactions with a wide array of biological targets.[4][5] This has led to the incorporation of the pyrazole core into numerous approved drugs, ranging from anti-inflammatory agents to cutting-edge cancer therapeutics.[2][6][7]
While various substitution patterns of the pyrazole ring have been explored, the pyrazol-4-amine moiety has emerged as a particularly valuable framework. The amino group at the C4 position provides a crucial vector for molecular interactions, often serving as a key "hinge-binding" element in kinase inhibitors or as a versatile handle for further chemical elaboration.[4][8] This guide provides an in-depth review of the discovery of pyrazol-4-amine scaffolds, from classical synthetic challenges to modern regioselective methodologies and their successful application in the development of targeted therapies.
The Classical Approach: The Knorr Synthesis and its Inherent Regioselectivity Challenge
The foundational method for constructing the pyrazole ring is the Knorr Pyrazole Synthesis, first reported by Ludwig Knorr in 1883.[9] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10][11] The process is typically high-yielding and robust, proceeding through the formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[10][11]
Causality Behind the Experimental Challenge:
The primary limitation of the Knorr synthesis, particularly for producing specifically substituted pyrazoles, is the lack of regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., phenylhydrazine), the initial condensation can occur at either of the two carbonyl groups. This non-selective first step leads to the formation of two distinct hydrazone intermediates, which upon cyclization, yield a mixture of two constitutional isomers. This issue makes the classical Knorr reaction unsuitable for the targeted synthesis of a single, pure regioisomer like a pyrazol-4-amine without resorting to tedious and often inefficient purification steps.
Caption: Knorr Pyrazole Synthesis workflow illustrating the formation of two regioisomers.
Targeting the 4-Position: Modern Strategies for Regioselective Synthesis
The challenge of controlling regioselectivity has driven the development of numerous modern synthetic strategies to specifically access the pyrazol-4-amine scaffold. These methods rely on precursors where the desired substitution pattern is pre-installed or directed by the reaction mechanism.
Synthesis from Enamines and Hydrazonoyl Halides
A powerful approach involves the reaction of functionally substituted enamines with hydrazonoyl halides.[12] This method provides a convergent and highly regioselective route to 3,4-disubstituted pyrazoles. For instance, an enamine bearing a nitro group can react with a nitrile imine (generated in situ from the hydrazonoyl halide) in a [3+2] cycloaddition reaction. The resulting 4-nitropyrazole can then be readily reduced to the target pyrazol-4-amine.
Causality Behind Experimental Choices:
-
Choice of Enamine: Using an enamine derived from a nitro-substituted precursor, such as nitromethane, directly installs the nitrogen functionality at the correct position. The electron-withdrawing nature of the nitro group also activates the double bond for cycloaddition.
-
In Situ Generation of Nitrile Imine: Hydrazonoyl halides are treated with a base (e.g., triethylamine) to generate the reactive nitrile imine dipole only in the presence of the enamine. This prevents self-dimerization and other side reactions, maximizing the yield of the desired pyrazole.
-
Reduction Step: The reduction of the nitro group to an amine is a standard, high-yielding transformation, typically achieved using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C).
Multicomponent Reactions
More recently, multicomponent reactions (MCRs) have been developed for the efficient, one-pot synthesis of highly substituted aminopyrazoles.[5] For example, a reaction involving substituted hydrazines, nitriles, and benzenethiols, mediated by iodine, can afford 5-amino-4-arylthiopyrazole derivatives.[5] While this yields a 5-aminopyrazole, similar principles are applied to design MCRs that target the 4-amino isomer by carefully selecting starting materials that dictate the final substitution pattern.
Case Study in Modern Drug Discovery: Pyrazol-4-amine Scaffolds as Kinase Inhibitors
The pyrazol-4-amine scaffold has proven to be exceptionally effective as a core for designing potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of cancer. Many kinase inhibitors function by competing with ATP at the enzyme's active site. The pyrazol-4-amine moiety is adept at forming key hydrogen bonds with the "hinge region" of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme and anchors the adenine ring of ATP.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine as a Novel CDK2 Inhibitor
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. Researchers have successfully used a bioisosteric replacement strategy to develop a new class of CDK2 inhibitors based on an N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine core.[7]
In this work, the phenylsulfonamide moiety of a lead compound was replaced with a pyrazole ring.[7] This strategic modification led to the discovery of compounds with single-digit nanomolar inhibitory activity against CDK2.[7]
Structure-Activity Relationship (SAR) Insights:
The following table summarizes key findings from the optimization of this scaffold, demonstrating the impact of substitutions on the pyrazole ring.
| Compound | R1 (at pyrimidinyl-C4) | R2 (at pyrimidinyl-C2-NH) | CDK2 Kᵢ (µM) | A2780 GI₅₀ (µM) |
| Lead (1) | 1-Methyl-1H-pyrazol-4-yl | 3-aminosulfonylphenyl | >0.023 | 0.006 |
| 14 | 1-Methyl-1H-pyrazol-4-yl | 1H-Pyrazol-4-yl | 0.007 | 0.158 |
| 15 | 1-Methyl-1H-pyrazol-4-yl | 1-Methyl-1H-pyrazol-4-yl | 0.005 | 0.158 |
| 23 | 1-Methyl-1H-pyrazol-4-yl | 1H-Pyrazol-5-yl | 0.090 | 7.350 |
Data sourced from Molecules 2023, 28(7), 2951.[7][13]
Analysis of SAR Data:
-
Bioisosteric Success: Replacing the phenylsulfonamide of the lead compound with a simple pyrazol-4-yl ring (Compound 14 ) significantly improved CDK2 inhibitory potency (Kᵢ = 0.007 µM).[7][13]
-
N-Alkylation Impact: Methylation of the second pyrazole ring (Compound 15 ) further enhanced potency slightly (Kᵢ = 0.005 µM), making it the most potent CDK2 inhibitor in the series.[7][13]
-
Positional Isomerism is Critical: Changing the connectivity of the second pyrazole from the 4-position to the 5-position (Compound 23 ) resulted in an 18-fold loss of CDK2 inhibitory activity and a 47-fold decrease in antiproliferative activity against A2780 cancer cells.[7] This highlights the critical importance of the 4-amino substitution for optimal interaction with the kinase active site.
Caption: Workflow for the discovery of pyrazol-4-amine based CDK2 inhibitors.
Experimental Protocols
The following protocols are representative methodologies for the synthesis of pyrazole scaffolds. They are provided for illustrative purposes and should be adapted and optimized based on specific substrates and laboratory conditions.
Protocol 1: Classical Knorr Synthesis of 1,5-diphenyl-3-methyl-1H-pyrazole (Illustrative)
This protocol describes a classic, though potentially non-regioselective, synthesis.
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve benzoylacetone (1.62 g, 10 mmol) in 20 mL of absolute ethanol.
-
Addition of Hydrazine: Add phenylhydrazine (1.08 g, 10 mmol) to the solution. Add 3-4 drops of glacial acetic acid as a catalyst.
-
Causality: Acetic acid catalyzes the initial condensation between the hydrazine and one of the carbonyl groups by protonating the carbonyl oxygen, making it more electrophilic.
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with stirring for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the mobile phase. Visualize spots under UV light. The disappearance of the starting materials indicates reaction completion.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. A solid product should precipitate. If not, cool the flask in an ice bath.
-
Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol. Recrystallize the crude product from hot ethanol to obtain the purified pyrazole.
-
Self-Validation: The purity of the final product should be confirmed by measuring its melting point and obtaining ¹H NMR and ¹³C NMR spectra. The presence of a single set of peaks will confirm the formation of a single regioisomer (if the reaction was unexpectedly selective); a mixture of peaks would confirm the formation of isomers.
-
Protocol 2: Regioselective Synthesis of a 4-Aminopyrazole Derivative
This protocol outlines a modern, multi-step approach to ensure the 4-amino substitution pattern.
Step A: Synthesis of 3-Aryl-1-phenyl-4-nitro-1H-pyrazole
-
Reactant Preparation: Dissolve the 2-nitro-3-(dimethylamino)acrylate precursor (10 mmol) in 30 mL of toluene in a round-bottom flask.
-
Hydrazonoyl Halide Generation: In a separate flask, dissolve the corresponding benzhydrazonoyl chloride (10 mmol) in 20 mL of toluene. Add triethylamine (12 mmol, 1.2 eq) dropwise at 0°C. Stir for 15 minutes.
-
Causality: Triethylamine acts as a base to eliminate HCl, generating the reactive nitrile imine intermediate in situ.
-
-
Cycloaddition: Add the nitrile imine solution to the enamine solution and heat the mixture at 80°C for 6 hours.
-
Workup: After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step B: Reduction to 3-Aryl-1-phenyl-1H-pyrazol-4-amine
-
Reaction Setup: Suspend the 4-nitropyrazole from Step A (5 mmol) in 50 mL of ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (25 mmol, 5 eq) to the suspension.
-
Heating: Heat the mixture to reflux (approx. 80°C) for 3 hours, during which the solution should become clear.
-
Causality: SnCl₂ is a classical and effective reducing agent for converting aromatic nitro groups to amines. The reaction proceeds in an acidic environment generated in situ.
-
-
Workup and Isolation: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification & Validation: Purify the resulting amine by column chromatography. Confirm the structure and purity via NMR spectroscopy and mass spectrometry. The disappearance of the nitro group signal in the IR spectrum and the appearance of an amine signal in the ¹H NMR spectrum validates the transformation.
Conclusion and Future Outlook
The pyrazol-4-amine scaffold has transitioned from a synthetic challenge to a cornerstone of modern medicinal chemistry. While classical methods like the Knorr synthesis laid the groundwork for pyrazole chemistry, their limitations in controlling regioselectivity necessitated the development of more sophisticated and precise synthetic routes. The ability to reliably install the amino group at the C4 position has unlocked immense potential, particularly in the field of kinase inhibition, where this moiety serves as an ideal hinge-binding element.
The continued evolution of synthetic methodologies, including novel multicomponent reactions and C-H functionalization techniques, will undoubtedly expand the accessible chemical space around the pyrazol-4-amine core.[14] As our understanding of complex biological systems deepens, this privileged scaffold is poised to remain a critical component in the design and discovery of next-generation targeted therapeutics for a wide range of human diseases.[3][15]
References
- Synthesis and pharmacological activities of celecoxib deriv
- Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013). Ingenta Connect.
- Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety. (2022). PubMed.
- Modern Approaches to the Synthesis of Pyrazoles (A Review). (2026).
- Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. (n.d.).
- Synthesis of the celecoxib-based derivatives (34a–m). (n.d.).
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.
- Knorr Pyrazole Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry.
- Discovery of N,4-Di(1 H-pyrazol-4-yl)
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles. (2004).
- Pyrazole Scaffolds: A promising frontier in drug discovery. (2024). Connect Journals.
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Knorr pyrazole synthesis. (n.d.).
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026).
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PMC.
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- 15. researchgate.net [researchgate.net]
3-(4-fluorophenyl)-1H-pyrazol-4-amine as a building block in medicinal chemistry.
Topic: 3-(4-fluorophenyl)-1H-pyrazol-4-amine as a building block in medicinal chemistry. Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
A Premier Scaffold for Type II Kinase Inhibitor Design
Executive Summary
3-(4-fluorophenyl)-1H-pyrazol-4-amine (CAS: 2844-93-1) represents a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors targeting the p38 MAPK, Src, and BRAF pathways. Its structural utility lies in its dual functionality: the pyrazole core serves as a robust hinge-binding motif, while the 4-amino group acts as a versatile vector for extending ligands into the solvent-exposed regions or the allosteric "selectivity pockets" of enzymes. Furthermore, the para-fluorophenyl moiety confers essential metabolic stability by blocking CYP450-mediated oxidation, a common liability in non-fluorinated analogues.
Chemical Profile & Physical Properties[1][2][3]
| Property | Specification |
| IUPAC Name | 3-(4-fluorophenyl)-1H-pyrazol-4-amine |
| Molecular Formula | C9H8FN3 |
| Molecular Weight | 177.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calculated) | Pyrazole NH: ~14.0; Amino group: ~3.5–4.0 |
| Storage | 2–8°C, Hygroscopic, store under inert atmosphere (Ar/N2) |
| Key Hazards | Irritant (Skin/Eye); potential sensitizer |
Structural Logic & Pharmacophore Mapping
The utility of this building block is best understood through its binding mode in ATP-competitive kinase inhibitors.
-
The Hinge Binder (Pyrazole): The pyrazole nitrogen atoms (N1/N2) typically form bidentate hydrogen bonds with the kinase hinge region (e.g., Met109 in p38α).
-
The Metabolic Shield (4-F-Phenyl): The phenyl ring occupies the hydrophobic pocket behind the gatekeeper residue. The fluorine atom at the para-position prevents metabolic hydroxylation, significantly increasing half-life (
) compared to the unsubstituted phenyl analog. -
The Vector (4-Amine): The amino group at position 4 is chemically orthogonal to the rest of the ring. It allows for the attachment of "tails" (ureas, amides) that can reach the DFG-motif, stabilizing the "DFG-out" (inactive) conformation, characteristic of high-specificity Type II inhibitors.
Figure 1: Pharmacophore mapping of the scaffold within a typical kinase binding site.
Synthetic Routes
While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route for the 4-amino isomer (distinct from the more common 3-amino or 5-amino isomers) involves the nitration of the parent aryl-pyrazole followed by reduction.
Route A: The Nitration-Reduction Sequence (Recommended)
This pathway ensures regioselectivity at the C4 position, as it is the most nucleophilic site on the pyrazole ring for electrophilic aromatic substitution.
-
Precursor Synthesis: Condensation of 4-fluoroacetophenone with
-dimethylformamide dimethyl acetal (DMF-DMA) yields the enaminone. -
Cyclization: Reaction with hydrazine hydrate affords 3-(4-fluorophenyl)-1H-pyrazole.
-
Nitration: Treatment with nitric acid/sulfuric acid introduces the nitro group at C4.
-
Reduction: Catalytic hydrogenation (Pd/C) or chemical reduction (
) yields the target amine.
Figure 2: Step-wise synthetic workflow for the generation of the 4-amine scaffold.
Detailed Experimental Protocols
Protocol 1: Synthesis of Urea Derivatives (p38 Inhibitor Library)
The formation of ureas is the most frequent application of this scaffold (e.g., synthesis of Doramapimod analogs). This reaction is sensitive to moisture due to the reactivity of isocyanates.
Reagents:
-
Scaffold: 3-(4-fluorophenyl)-1H-pyrazol-4-amine (1.0 eq)
-
Electrophile: Aryl Isocyanate (e.g., Phenyl isocyanate) (1.1 eq)
-
Solvent: Anhydrous THF or DCM
-
Base: Triethylamine (TEA) (Optional, 1.5 eq)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 1.0 mmol (177 mg) of the amine scaffold in 5 mL of anhydrous THF. Cool to 0°C in an ice bath.
-
Addition: Add 1.1 mmol of the aryl isocyanate dropwise via syringe. If the reaction is sluggish, add TEA.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM). The urea product typically precipitates or becomes less polar.
-
Workup:
-
If precipitate forms: Filter the solid, wash with cold Et2O, and dry under vacuum.
-
If soluble: Concentrate the solvent, redissolve in EtOAc, wash with water and brine, dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).
Validation Point: The appearance of a carbonyl stretch at ~1650–1700 cm⁻¹ in IR and the disappearance of the isocyanate peak confirm urea formation.
Protocol 2: Amide Coupling (General Derivatization)
For attaching carboxylic acid tails to the 4-amine.
Reagents:
-
Scaffold (1.0 eq)
-
Carboxylic Acid (1.2 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (anhydrous)
Procedure:
-
Dissolve the Carboxylic Acid and DIPEA in DMF. Stir for 5 minutes.
-
Add HATU and stir for another 5 minutes to activate the acid (formation of the active ester).
-
Add 3-(4-fluorophenyl)-1H-pyrazol-4-amine.
-
Stir at RT for 16 hours.
-
Workup: Dilute with EtOAc (excess), wash with 5% LiCl solution (to remove DMF), saturated NaHCO3, and brine.
-
Purification: Flash chromatography.
Critical Handling & Stability Notes
-
Oxidation Sensitivity: Like many electron-rich aromatic amines, this compound can undergo slow oxidation (browning) upon exposure to air and light. Store in amber vials under argon.
-
Regiochemistry Checks: When derivatizing, ensure the reaction occurs at the exocyclic 4-amino group and not the pyrazole ring nitrogen (N1). The 4-amino group is generally more nucleophilic towards acylating agents, but using a reversible protecting group (e.g., THP or SEM) on N1 may be necessary for harsh conditions.
-
Metabolic Context: The fluorine atom is not just a lipophilic handle; it specifically blocks the para-position of the phenyl ring. In non-fluorinated analogs, this position is the primary site of Phase I metabolism (hydroxylation), leading to rapid clearance.
References
-
Regan, J., et al. (2002).[1] "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. Link
- Dumas, J. (2001). "Protein kinase inhibitors: emerging pharmacophores." Expert Opinion on Therapeutic Patents. (Discusses the diaryl urea/pyrazole scaffold).
-
Fini, A., et al. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context on metabolic stability of fluorophenyl groups). Link
Sources
application of 3-(4-fluorophenyl)-1H-pyrazol-4-amine in fragment-based drug discovery
Application Note: Utilizing 3-(4-fluorophenyl)-1H-pyrazol-4-amine as a Privileged Scaffold in Kinase FBDD [1]
Introduction: The "Privileged" Fragment
In Fragment-Based Drug Discovery (FBDD), the selection of the initial library is critical.[2] 3-(4-fluorophenyl)-1H-pyrazol-4-amine represents a "privileged scaffold"—a molecular framework capable of binding to multiple unrelated target families, most notably protein kinases.[1]
This application note details the specific utility of this fragment. Unlike random library members, this molecule mimics the adenine ring of ATP, making it a high-probability "hinge binder." The inclusion of the 4-fluorophenyl group provides an immediate hydrophobic anchor, while the exocyclic amine serves as a validated vector for fragment growing.
Key Physicochemical Properties (Rule of Three Compliance):
-
MW: ~177.18 Da (Target <300)
-
cLogP: ~1.6 (Target <3)
-
H-Bond Donors: 3 (Target <3)[1]
-
H-Bond Acceptors: 2 (Target <3)[1]
-
Rotatable Bonds: 1
Structural Anatomy & Binding Mechanism[1]
To effectively use this fragment, researchers must understand its binding topology. The molecule functions through a tripartite mechanism.
-
The Hinge Binder (Pyrazole): The N1/N2 nitrogens of the pyrazole ring form the classic donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Met, Glu, or Leu backbone residues).
-
The Hydrophobic Anchor (Fluorophenyl): The fluorinated phenyl ring occupies the hydrophobic pocket adjacent to the gatekeeper residue. The fluorine atom specifically modulates metabolic stability (blocking P450 oxidation at the para-position) and enhances lipophilic interactions.
-
The Growth Vector (4-Amine): The primary amine is solvent-exposed in the initial fragment bind, providing a synthetic handle for elaboration into the ribose-binding pocket or towards the DFG motif.[1]
Visualizing the Interaction Landscape
Figure 1: Pharmacophore mapping of the fragment within a typical kinase ATP-binding site.[1]
Experimental Workflow: From Hit to Lead
The following workflow outlines the validated path for advancing this fragment.
Figure 2: The iterative FBDD cycle utilized to evolve the pyrazole-amine fragment.
Detailed Protocols
Protocol A: High-Sensitivity SPR Screening
Rationale: Fragments often exhibit weak affinity (
Materials:
-
Biacore or similar SPR system (e.g., T200/8K).
-
Sensor Chip: CM5 or Streptavidin (SA) depending on protein tagging.
-
Compound: 3-(4-fluorophenyl)-1H-pyrazol-4-amine (100 mM stock in 100% DMSO).[1]
Step-by-Step Procedure:
-
Protein Immobilization: Target a density of 2000–4000 RU. High density is required to detect low-molecular-weight (LMW) fragments.[1]
-
Solvent Correction (Critical):
-
Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) if running assay at 5% DMSO.
-
Note: This fragment is hydrophobic. Ensure the running buffer contains at least 0.05% Tween-20 to prevent non-specific adsorption.[1]
-
-
Injection Cycle:
-
Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.
-
Concentration Series: Inject 2-fold dilutions starting at 500 µM down to 15 µM.
-
Contact Time: 30–60 seconds (association) is sufficient due to fast kinetics.
-
-
Analysis:
-
Use "Steady State Affinity" fitting (Req vs. Concentration).
-
Quality Control: Look for "square" sensorgrams (instant on/off). Slow dissociation suggests aggregation or non-specific binding.
-
Protocol B: X-ray Crystallography Soaking
Rationale: Co-crystallization is often difficult with low-affinity fragments.[1] Soaking pre-formed apo-crystals is the standard method for this scaffold.[1]
Step-by-Step Procedure:
-
Crystal Growth: Obtain robust apo-crystals of the kinase (e.g., p38, CDK2) using hanging drop vapor diffusion.
-
Soak Solution Prep:
-
Dissolve the fragment in 100% DMSO to 100 mM.
-
Dilute into the crystallization mother liquor to a final concentration of 10–50 mM .
-
Caution: Ensure final DMSO concentration does not crack the crystal (typically <10-15%).
-
-
Soaking Duration:
-
Incubate crystals for 2 to 24 hours .
-
Tip: If the crystal cracks, use a "step-soak" method, gradually increasing fragment concentration.
-
-
Cryo-protection & Data Collection: Flash cool in liquid nitrogen. Collect data to <2.5 Å resolution to unambiguously resolve the fluorine atom orientation.
Protocol C: Chemical Elaboration (Fragment Growing)
Rationale: The 4-amine position is the primary vector. The most common reaction is amide coupling to extend into the solvent channel or ribose pocket.
Reaction Scheme: Fragment-NH2 + R-COOH -> Fragment-NH-CO-R
Procedure:
-
Activation: Dissolve the carboxylic acid partner (R-COOH, 1.2 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins.
-
Coupling: Add 3-(4-fluorophenyl)-1H-pyrazol-4-amine (1.0 eq).
-
Conditions: Stir at Room Temperature for 4–16 hours.
-
Note: The pyrazole nitrogen (N1) is less nucleophilic than the exocyclic amine (4-NH2) under these conditions, but N-acylation at the pyrazole ring is a possible side reaction.
-
-
Purification:
-
Quench with water.
-
Extract with Ethyl Acetate.
-
Purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient).
-
Validation: Verify regioselectivity using 2D NMR (HMBC) to ensure acylation occurred at the exocyclic amine.
-
Case Study Data: Evolution of p38 MAPK Inhibitors
The following table summarizes a typical optimization trajectory using this scaffold, derived from historical data on p38 MAP Kinase inhibitors (e.g., the evolution toward compounds like RO3201195).
| Compound Stage | Structure Description | Molecular Weight | IC50 (p38 MAPK) | Ligand Efficiency (LE) | Notes |
| Fragment Hit | 3-(4-fluorophenyl)-1H-pyrazol-4-amine | 177 Da | ~25 µM | 0.38 | Hinge binder + Hydrophobic fit.[1] Fast off-rate. |
| Early Lead | Amide coupling with benzoic acid | ~280 Da | 850 nM | 0.35 | Gained H-bonds in the ribose pocket.[1] |
| Optimized Lead | Addition of solubilizing tail (morpholine/diol) | ~360 Da | 12 nM | 0.32 | Full occupancy of ATP site; improved solubility. |
References
-
Laufer, S. A., et al. (2003). "Novel substituted pyridinyl imidazoles as potent anticytokine agents..."[1][3] Journal of Medicinal Chemistry.
-
Howard, S., et al. (2009). "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor..." Journal of Medicinal Chemistry.
-
Gill, A. L., et al. (2005). "Identification of novel p38 MAP kinase inhibitors using fragment-based lead generation." Bioorganic & Medicinal Chemistry Letters.
-
Rule of Three Definition: Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today.
Sources
Application Notes and Protocols for the Quantification of 3-(4-Fluorophenyl)-1H-pyrazol-4-amine
Introduction: The Significance of Quantifying 3-(4-Fluorophenyl)-1H-pyrazol-4-amine
3-(4-fluorophenyl)-1H-pyrazol-4-amine is a heterocyclic amine containing a pyrazole core. The pyrazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The precise and accurate quantification of 3-(4-fluorophenyl)-1H-pyrazol-4-amine is critical in various stages of drug development, from pharmacokinetic and metabolic studies to quality control of active pharmaceutical ingredients (APIs) and formulated drug products. This document provides detailed analytical methodologies for the robust quantification of this compound, grounded in established scientific principles and aligned with international regulatory standards.
Physicochemical Properties of Structurally Related Analytes
Principles of Analysis: A Two-Tiered Approach
A robust analytical strategy for the quantification of 3-(4-fluorophenyl)-1H-pyrazol-4-amine should employ a two-tiered approach:
-
Primary Quantification: A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis, quality control, and formulation assays. This method offers a balance of sensitivity, specificity, and cost-effectiveness.
-
Confirmatory and High-Sensitivity Quantification: A Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical studies (e.g., in plasma or tissue), impurity profiling, and when higher sensitivity and specificity are required.
Both methods will be developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure accuracy, precision, specificity, linearity, and robustness.[7][8][9]
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the quantification of 3-(4-fluorophenyl)-1H-pyrazol-4-amine in bulk drug substance and simple formulations.
Workflow for HPLC-UV Method Development and Validation
Caption: Workflow for HPLC-UV method development and validation.
Detailed Protocol: HPLC-UV
1. Equipment and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Chromatographic data system (CDS) for data acquisition and processing.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade acetonitrile (ACN) and methanol.
-
Purified water (18.2 MΩ·cm).
-
Formic acid (or other suitable mobile phase modifier).
-
Reference standard of 3-(4-fluorophenyl)-1H-pyrazol-4-amine (purity >99%).
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | Provides good retention and peak shape for aromatic compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase improves peak shape for amine-containing compounds. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min | A gradient is recommended to ensure elution of any potential impurities and provide a sharp peak for the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and sensitivity requirements. |
| Detection Wavelength | ~254 nm (or optimal wavelength determined by DAD) | Aromatic pyrazole structures typically exhibit strong absorbance in this region. |
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with methanol or a suitable solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (at initial conditions) to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample (e.g., bulk powder, formulation) in a suitable solvent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Method Validation (as per ICH Q2(R1) Guidelines): [7][8][9]
| Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections < 2.0% |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability) | %RSD ≤ 2.0% for six replicate sample preparations. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 with acceptable precision and accuracy. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5 °C). |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of 3-(4-fluorophenyl)-1H-pyrazol-4-amine in complex biological matrices such as plasma, where high sensitivity and specificity are paramount.
Workflow for LC-MS/MS Method
Caption: General workflow for LC-MS/MS bioanalytical quantification.
Detailed Protocol: LC-MS/MS
1. Equipment and Reagents:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
LC system as described for the HPLC-UV method.
-
A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound can be used.
-
Reagents for sample preparation (e.g., acetonitrile, methanol, formic acid, solid-phase extraction cartridges).
2. LC and MS/MS Conditions:
| Parameter | Recommended Condition | Rationale |
| LC Conditions | Similar to the HPLC-UV method, but may use a smaller particle size column (e.g., < 2 µm) for faster analysis if using a UHPLC system. | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The amine group is readily protonated. |
| Precursor Ion (Q1) | [M+H]⁺ of the analyte | To be determined by direct infusion of the standard. Based on analogs, this would be around m/z 178. |
| Product Ions (Q3) | At least two stable and abundant fragment ions | Determined by fragmentation of the precursor ion in the collision cell. |
| MRM Transitions | Quantifier: Precursor → Most abundant product ionQualifier: Precursor → Second most abundant product ion | Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity. |
| Collision Energy (CE) | Optimized for each transition | To achieve optimal fragmentation. |
| Internal Standard | Use corresponding MRM transitions for the IS. |
3. Sample Preparation (Example for Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase and inject.
-
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE method using a mixed-mode or polymer-based sorbent can be developed.
4. Method Validation: Validation for bioanalytical methods follows similar principles to ICH Q2(R1) but with additional considerations as outlined by regulatory bodies like the FDA and EMA. Key parameters include selectivity, matrix effect, recovery, and stability (freeze-thaw, short-term, long-term).
Data Presentation and System Suitability
Table 1: System Suitability Test (SST) Parameters and Acceptance Criteria for HPLC-UV Method
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| Relative Standard Deviation (%RSD) of Peak Area | < 2.0% (for n≥5 injections) | Demonstrates injection precision. |
| Retention Time (RT) Reproducibility | %RSD < 1.0% | Ensures stable chromatographic conditions. |
Conclusion and Further Recommendations
The HPLC-UV and LC-MS/MS methods outlined in these application notes provide a comprehensive framework for the accurate and reliable quantification of 3-(4-fluorophenyl)-1H-pyrazol-4-amine. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for bioanalytical applications. It is imperative that these methods are fully validated in the laboratory for their intended use to ensure data integrity and compliance with regulatory expectations. For LC-MS/MS, the use of an ion-pair reagent, as demonstrated for similar pyrazole compounds, could be explored to improve chromatographic retention if needed.[10][11] Further characterization of the reference standard, including its UV-Vis spectrum, will aid in optimizing the detection wavelength for the HPLC method.
References
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC. (n.d.).
- ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. (2025, December 4).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- 3-(4-Fluorophenyl)-1H-pyrazole | C9H7FN2 | CID 688691 - PubChem. (n.d.).
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed. (2023, March 1).
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
- (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol - Chem-Impex. (n.d.).
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate. (2023, April 15).
- 3-(4-Fluorophenyl)-1H-pyrazole 97 154258-82-9 - Sigma-Aldrich. (n.d.).
- 4-(4-fluorophenyl)-1H-pyrazol-5-amine | C9H8FN3 | CID 201772 - PubChem. (n.d.).
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022, November 7).
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - ACS.org. (2023, February 6).
- 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine AldrichCPR | Sigma-Aldrich. (n.d.).
- 3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid - Chem-Impex. (n.d.).
- 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Chem-Impex. (n.d.).
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - CNR-IRIS. (2023, July 4).
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. (2014, August 10).
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.).
- Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. (n.d.).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (2022, March 30).
- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole - MDPI. (2023, April 13).
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (n.d.).
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.).
- Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. (2023, March 10).
- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (n.d.).
- Analytical Methods - OPUS. (2025, August 28).
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- 1. epj-conferences.org [epj-conferences.org]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. 3-(4-Fluorophenyl)-1H-pyrazole | C9H7FN2 | CID 688691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(4-Fluorophenyl)-1H-pyrazole 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-(4-fluorophenyl)-1H-pyrazol-5-amine | C9H8FN3 | CID 201772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 11. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 3-(4-Fluorophenyl)-1H-pyrazol-4-amine for the Synthesis of Potent and Selective p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the utilization of 3-(4-fluorophenyl)-1H-pyrazol-4-amine as a pivotal scaffold in the synthesis of potent and selective p38 MAP kinase inhibitors. We will delve into the rationale behind the selection of this chemical moiety, provide step-by-step synthetic methodologies, and outline robust protocols for the biological evaluation of the resulting compounds.
Introduction: The p38 MAP Kinase Signaling Pathway and Its Therapeutic Relevance
The p38 MAP kinases are a family of serine/threonine kinases that are activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α and IL-1β) and cellular stress.[2][4] Once activated, p38 MAP kinase initiates a downstream signaling cascade that ultimately leads to the production of pro-inflammatory cytokines and other mediators of inflammation.[1][3] The p38α isoform is considered the most clinically relevant for inflammatory diseases.[1]
The central role of p38 MAP kinase in inflammation has made it an attractive target for drug discovery. The development of small molecule inhibitors that can selectively block the activity of p38 MAP kinase holds significant promise for the treatment of a wide range of inflammatory conditions.[5]
Figure 2: General Synthetic Workflow.
Protocol 1: Synthesis of a Diaryl Urea-Based p38 Inhibitor
This protocol describes the synthesis of a diaryl urea derivative, a common structural motif in p38 inhibitors. Materials:
-
3-(4-fluorophenyl)-1H-pyrazol-4-amine
-
4-Chlorophenyl isocyanate
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-(4-fluorophenyl)-1H-pyrazol-4-amine (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material completely.
-
Reagent Addition: While stirring, add 4-chlorophenyl isocyanate (1.05 eq) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The resulting residue can be purified by trituration with a mixture of DCM and hexanes or by silica gel column chromatography.
-
-
Purification (Column Chromatography):
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Load the crude product onto the column and elute with the chosen solvent system.
-
Collect the fractions containing the desired product and combine them.
-
-
Final Product: Remove the solvent from the purified fractions under reduced pressure to yield the final diaryl urea product. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazole scaffold has yielded valuable insights into the structural requirements for potent p38 inhibition.
| Position of Substitution | Moiety | Impact on Activity | Reference |
| Pyrazole N1 | Phenyl group | Can significantly improve binding potency by accessing a hydrophobic pocket. | |
| Pyrazole C3 | 4-Fluorophenyl | Generally well-tolerated and can enhance metabolic stability. | [6] |
| Pyrazole C4-Amine | Urea linkage | Forms crucial hydrogen bonds with the kinase hinge region. | |
| Urea Phenyl Group | Electron-withdrawing groups (e.g., Cl) | Often enhances potency. | |
| Fused Ring Systems | Pyrazolopyridinones | Can lead to highly potent and orally bioavailable inhibitors. | [7][8][9] |
Biological Evaluation of Synthesized Inhibitors
The following protocols outline standard assays for determining the inhibitory activity of newly synthesized compounds against p38 MAP kinase.
Protocol 2: In Vitro p38α Kinase Inhibition Assay (Non-Radioactive)
This assay measures the direct inhibition of p38α kinase activity. Commercial kits are available for this purpose. [10] Principle:
The assay typically involves the immunoprecipitation of active p38 MAP kinase from cell lysates, followed by an in vitro kinase reaction using a specific substrate (e.g., ATF-2). The phosphorylation of the substrate is then detected, often by Western blotting with a phospho-specific antibody.
Materials:
-
p38 MAP Kinase Assay Kit (e.g., from Cell Signaling Technology, #9820)
-
Cell line known to express p38 (e.g., HeLa or THP-1)
-
Cell lysis buffer
-
Synthesized inhibitor compounds dissolved in DMSO
-
ATP
-
Kinase buffer
-
Reagents for SDS-PAGE and Western blotting
-
Primary antibody against phospho-ATF-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Lysis: Culture cells to an appropriate density and treat with a known p38 activator (e.g., anisomycin) to induce p38 phosphorylation. Lyse the cells according to the kit manufacturer's instructions.
-
Immunoprecipitation: Incubate the cell lysate with an immobilized anti-phospho-p38 antibody to capture the active kinase.
-
Kinase Reaction:
-
Wash the immunoprecipitated kinase to remove contaminants.
-
Resuspend the kinase in kinase buffer containing the ATF-2 substrate and ATP.
-
Add the synthesized inhibitor at various concentrations (typically in a serial dilution). Include a DMSO vehicle control.
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Detection:
-
Terminate the reaction by adding SDS sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with the anti-phospho-ATF-2 antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and calculate the IC₅₀ value for each inhibitor.
Protocol 3: Cellular Assay for Inhibition of TNF-α Production in THP-1 Cells
This assay assesses the ability of the inhibitors to block p38-mediated cytokine production in a relevant cell line.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Synthesized inhibitor compounds dissolved in DMSO
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the synthesized inhibitors for 1 hour. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the inhibitor concentration and determine the IC₅₀ value.
Conclusion and Future Directions
3-(4-Fluorophenyl)-1H-pyrazol-4-amine has proven to be a highly versatile and effective starting material for the development of p38 MAP kinase inhibitors. The synthetic and biological evaluation protocols outlined in this guide provide a solid foundation for researchers to design and test novel compounds based on this privileged scaffold.
Despite the promise of p38 inhibitors, clinical development has faced challenges, including issues with off-target effects and lack of efficacy in some trials. [11][12]Future research will likely focus on developing inhibitors with improved selectivity for the p38α isoform and exploring novel allosteric binding sites to achieve better therapeutic outcomes. The continued exploration of structure-activity relationships around the 3-(4-fluorophenyl)-1H-pyrazol-4-amine core will undoubtedly contribute to these efforts.
References
- Tong, L. et al.
-
MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. [Link]
-
PubMed. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. PubMed. [Link]
-
PubMed. 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead. PubMed. [Link]
-
PMC. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC. [Link]
- Unknown Source. Quantitative structure activity relationship study of p38α MAP kinase inhibitors.
-
Creative Diagnostics. P38 Signaling Pathway. Creative Diagnostics. [Link]
-
SciSpace. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. SciSpace. [Link]
-
PMC. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages. PMC. [Link]
- Assay Genie. p38
Sources
- 1. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 2. assaygenie.com [assaygenie.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. scispace.com [scispace.com]
- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. mdpi.com [mdpi.com]
- 12. alzdiscovery.org [alzdiscovery.org]
Application Note: High-Throughput Synthesis of Pyrazole-Based Small Molecule Libraries
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs such as Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Sildenafil (PDE5 inhibitor).[1] However, the rapid generation of pyrazole libraries is often bottlenecked by regioselectivity issues during the cyclization of hydrazines with 1,3-dielectrophiles.
This guide details a robust, self-validating experimental protocol for the parallel synthesis of diverse pyrazole libraries. We contrast two methodologies: Microwave-Assisted Solution Phase Synthesis (MAS) for rapid lead optimization and Solid-Phase Organic Synthesis (SPOS) for large-scale combinatorial screening.
Strategic Planning & Retrosynthesis
The Regioselectivity Challenge
The classical Knorr pyrazole synthesis involves the condensation of a hydrazine (
-
Mechanism: The hydrazine nitrogen with the highest nucleophilicity attacks the most electrophilic carbonyl carbon. However, subtle electronic and steric factors often lead to mixtures.
-
Solution: This protocol utilizes LC-MS guided fractionation and specific solvent systems (e.g., fluorinated alcohols) to enhance regiocontrol, alongside a purification workflow designed to separate isomers.
Library Design: Diversity Points
To maximize Structure-Activity Relationship (SAR) data, our library design focuses on three vectors of diversity:
- -Position: Varied via substituted hydrazines (Aryl, Alkyl, Heteroaryl).
-
-Positions: Varied via 1,3-diketones or
-keto esters. - -Position: Accessible via halogenation/Suzuki coupling (post-cyclization modification).
Experimental Protocols
Protocol A: Microwave-Assisted Solution Phase Synthesis (Rapid Optimization)
Best for: Creating focused libraries (48–96 compounds) with high purity requirements.
Materials
-
Scaffold: substituted 1,3-diketones (1.0 equiv)
-
Reagent: substituted hydrazines or hydrazine salts (1.1 equiv)
-
Solvent: Ethanol (EtOH) or 2,2,2-Trifluoroethanol (TFE) for enhanced regioselectivity.
-
Catalyst: Acetic acid (AcOH) (catalytic, 10 mol%)
Step-by-Step Methodology
-
Preparation: In a microwave-compatible glass vial (2–5 mL), dissolve the 1,3-diketone (0.5 mmol) in EtOH (2 mL).
-
Addition: Add the substituted hydrazine (0.55 mmol). If using hydrazine hydrochloride salts, add DIPEA (0.6 mmol) to neutralize.
-
Acidification: Add glacial AcOH (10
L). Note: Acid catalysis promotes the dehydration step, preventing the isolation of the intermediate hydroxypyrazoline. -
Irradiation: Cap the vial and irradiate at 120°C for 10 minutes (Dynamic Power mode, max 150W).
-
Checkpoint: Monitor pressure. A spike >5 bar indicates decomposition or gaseous byproduct formation.
-
-
Work-up:
-
Purification: Dissolve residue in DMSO:MeOH (1:1) and inject onto a Prep-LCMS system (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
Protocol B: Solid-Phase Synthesis (Split-and-Mix)
Best for: Large combinatorial libraries (>500 compounds).
Step-by-Step Methodology
-
Resin Loading: Swell Wang resin (0.8 mmol/g loading) in DMF. Couple Fmoc-amino acids or carboxylic acids to the linker to establish the
substituent. -
Claisen Condensation: Treat the resin-bound ester with a ketone enolate (generated via LiHMDS) to form the resin-bound 1,3-diketone.
-
QC Check: Cleave a small sample (5 mg) with 50% TFA/DCM and analyze by LCMS to confirm
-diketone formation.
-
-
Cyclization: Add hydrazine (
) in EtOH/AcOH (10:1) and heat at 80°C for 4 hours. -
Cleavage: Wash resin (
, ). Cleave final product with 50% TFA/DCM for 1 hour. -
Isolation: Filter resin, evaporate filtrate, and lyophilize.
Data Presentation & Analysis
Comparison of Methods
| Parameter | Microwave-Assisted (Protocol A) | Solid-Phase (Protocol B) |
| Throughput | Medium (48–96/day) | High (>500/week) |
| Reaction Time | 10–20 mins | 4–12 hours |
| Purification | Prep-HPLC required | Filtration/Resin Wash |
| Scale | 10–100 mg | 1–10 mg |
| Regioselectivity | Solvent controlled (TFE helps) | Substrate controlled |
Visualization: Reaction Mechanism & Workflow
Figure 1: Mechanistic pathway of Knorr Pyrazole Synthesis showing the divergence into regioisomers.
Figure 2: High-throughput library generation workflow from design to final formatting.
Critical Quality Attributes (CQA) & Troubleshooting
-
Regioisomer Separation: If LCMS shows two peaks with identical mass, these are likely regioisomers.
-
Action: Switch to a Phenyl-Hexyl column or use Supercritical Fluid Chromatography (SFC) for superior separation of structural isomers.
-
-
Incomplete Cyclization: Presence of
peak indicates the intermediate hydroxypyrazoline.-
Action: Increase reaction temperature to 140°C or add more acid catalyst to drive dehydration.
-
-
Oxidation: Pyrazolidines (non-aromatic) can form if the starting material is an
-unsaturated ketone rather than a diketone.-
Action: Add an oxidizing agent (e.g., DDQ or air bubbling) to aromatize the ring.
-
References
-
Solid Phase Synthesis of Pyrazoles: Marzinzik, A. L., & Felder, E. R. (1996). Solid Support Synthesis of Highly Functionalized Pyrazoles and Isoxazoles; Scaffolds for Molecular Diversity. Tetrahedron Letters. [Link]
-
Microwave-Assisted Synthesis: Karakaya, A. (2025).[4][5] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. [Link]
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles. Current Organic Chemistry. [Link]
-
Regioselective Synthesis via Sulfoxonium Ylides: Vishwakarma, R. K., et al. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Journal of Organic Chemistry. [Link]
Sources
A Scalable, Three-Step Synthesis of a Key Pharmaceutical Building Block: 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)-
An Application Note for the Large-Scale Synthesis of 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)-
Abstract
1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- is a critical structural motif found in numerous pharmacologically active compounds, particularly as a scaffold for various kinase inhibitors in oncology and anti-inflammatory drug discovery.[1][2] This application note provides a detailed, robust, and scalable three-step protocol for the synthesis of this valuable building block, designed for researchers in industrial and academic settings. The described pathway proceeds from readily available starting materials through the formation of a pyrazole intermediate, followed by regioselective nitration and subsequent catalytic hydrogenation. This guide emphasizes process safety, optimization for scale-up, and rigorous analytical validation, providing a self-contained and trustworthy protocol for producing high-purity material on a multi-kilogram scale.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry due to its unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding.[1] The addition of an amino group at the 4-position provides a crucial vector for further functionalization, enabling the construction of diverse chemical libraries for drug screening. Specifically, the 3-aryl-4-aminopyrazole core is integral to the design of potent inhibitors for targets like p38 MAP kinase, highlighting its importance in developing novel therapeutics.[2]
The challenge in producing these molecules often lies in achieving high purity and yield on a large scale while maintaining cost-effectiveness and operational safety.[3] The synthetic strategy detailed herein was developed to address these challenges directly, offering a logical and field-proven pathway that balances efficiency with stringent quality control.
Overall Synthetic Strategy
The synthesis is designed as a linear, three-step process, which allows for the isolation and purification of each intermediate, ensuring high quality of the final product. This approach minimizes the risk of carrying impurities forward, which is critical for pharmaceutical applications.
-
Step A: Pyrazole Ring Formation. The synthesis begins with a classic Knorr-type pyrazole synthesis, involving the cyclocondensation of 1-(4-fluorophenyl)-1,3-butanedione with hydrazine hydrate.[4] This well-established reaction provides a high-yielding and direct route to the core pyrazole heterocycle.
-
Step B: Regioselective Nitration. The pyrazole ring is activated towards electrophilic substitution. A regioselective nitration at the C4 position is achieved using a standard nitrating mixture (HNO₃/H₂SO₄) under carefully controlled temperature conditions to yield 3-(4-fluorophenyl)-4-nitro-1H-pyrazole.
-
Step C: Catalytic Hydrogenation. The final step involves the reduction of the nitro group to the target primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for its high efficiency, clean conversion, and favorable safety profile on a large scale compared to metal-acid reductions.
Diagram 2: Simplified mechanism of electrophilic nitration on the pyrazole ring.
Part C: Synthesis of 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)-
This final step utilizes catalytic hydrogenation, a clean and efficient industrial method for nitro group reduction. Proper handling of the palladium catalyst and hydrogen gas is essential.
Materials & Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator or industrial equivalent).
-
3-(4-fluorophenyl)-4-nitro-1H-pyrazole (from Part B)
-
Palladium on carbon (5-10% Pd/C, 50% wet)
-
Methanol or Ethanol
-
Celite™ or another filter aid
-
Nitrogen gas for purging
Procedure:
-
Charge the hydrogenation reactor with 3-(4-fluorophenyl)-4-nitro-1H-pyrazole (1.00 equiv) and the solvent (Methanol or Ethanol, 10-15 L/kg).
-
Carefully add the wet Pd/C catalyst (1-3 mol %) under a nitrogen atmosphere to prevent ignition.
-
Seal the reactor and purge the system multiple times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi, depending on equipment rating) and begin vigorous stirring.
-
Heat the reaction to 30-40 °C. The reaction is typically exothermic; monitor the temperature and pressure closely. Hydrogen uptake should be observed.
-
Continue the reaction until hydrogen uptake ceases (typically 4-8 hours).
-
Monitor for completion by HPLC to confirm the disappearance of the nitro intermediate.
-
Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system thoroughly with nitrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Caution: The catalyst on the filter pad can be pyrophoric; do not allow it to dry in the air. Quench the filter pad with water immediately after filtration.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the final product as a crystalline solid.
-
Dry the final product under vacuum at 40-50 °C.
Data Summary and Quality Control
The following table summarizes typical results for this synthetic sequence on a kilogram scale. Purity is typically assessed by HPLC (Area %).
| Step | Reaction | Starting Material | Product | Typical Yield | Typical Purity |
| A | Cyclocondensation | 1-(4-fluorophenyl)-1,3-butanedione | 3-(4-fluorophenyl)-1H-pyrazole | 85-95% | >98% |
| B | Nitration | 3-(4-fluorophenyl)-1H-pyrazole | 3-(4-fluorophenyl)-4-nitro-1H-pyrazole | 80-90% | >99% |
| C | Hydrogenation | 3-(4-fluorophenyl)-4-nitro-1H-pyrazole | 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- | 90-98% | >99.5% |
Analytical Characterization: The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC: To determine purity and quantify any impurities.
-
Melting Point (MP): As a physical indicator of purity.
Conclusion
This application note provides a comprehensive and scalable three-step synthesis for 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)-. The chosen route relies on well-understood and robust chemical transformations, making it suitable for large-scale production. By following the detailed protocols and adhering to the safety and optimization guidelines, researchers and drug development professionals can reliably produce this key pharmaceutical intermediate with high yield and purity.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)... ACS Chemical Neuroscience. Retrieved from [Link]
-
PMC. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Retrieved from [Link]
- Google Patents. (n.d.). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
-
Chemistry Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]
-
Scholars Research Library. (2014). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Retrieved from [Link]
-
IJARCS. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
Zaporizhzhia State Medical University. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]
-
Taylor & Francis Online. (2025). New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study. Retrieved from [Link]
-
MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]
-
ACS Publications. (2014). A Greener Approach for the Large-Scale Synthesis of 1,4,5-Trisubstituted Pyrazole, AZD8329. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from [Link]
-
PMC. (2012). 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Retrieved from [Link]
-
PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Retrieved from [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
methods for preparing pyrazole-based anti-inflammatory agents.
Application Note: Strategic Synthesis and Evaluation of Pyrazole-Based Anti-Inflammatory Agents
Abstract & Strategic Overview
Pyrazole scaffolds represent a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster anti-inflammatory drugs like Celecoxib (Celebrex®). The primary challenge in their development is controlling regioselectivity —specifically, distinguishing between the N1-substituted isomers which often exhibit drastically different biological activities (e.g., COX-2 selectivity vs. inactivity).
This guide details two complementary synthetic workflows:
-
De Novo Assembly: The classical Knorr condensation optimized for regiocontrol (Celecoxib route).
-
Late-Stage Diversification: The Chan-Lam oxidative coupling for generating libraries of N-arylated pyrazoles under mild conditions.
Retrosynthetic Logic & Pathway Design
The following diagram illustrates the two distinct approaches. The "Condensation Route" builds the ring from acyclic precursors, while the "Coupling Route" functionalizes an existing ring, allowing for rapid Analog-by-Design (AbD) studies.
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies for pyrazole synthesis.
Protocol A: De Novo Assembly (Celecoxib Analog)
This protocol replicates the industrial synthesis of Celecoxib. The critical scientific principle here is tautomeric control . The reaction of a hydrazine with a 1,3-diketone can yield two regioisomers. By using a fluorinated diketone and specific solvent polarity, we bias the nucleophilic attack to favor the 1,5-diaryl isomer (the active COX-2 inhibitor) over the 1,3-diaryl isomer.
Materials
-
Precursor A: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)
-
Precursor B: 4-Sulfamoylphenylhydrazine hydrochloride (1.1 equiv)
-
Solvent: Ethanol (Absolute) or Methanol
-
Catalyst: Trifluoroacetic acid (TFA) or HCl (cat.)
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Precursor A (2.30 g, 10 mmol) in Ethanol (40 mL).
-
Addition: Add Precursor B (2.46 g, 11 mmol). The solution may turn slightly yellow.
-
Acid Catalysis: Add catalytic HCl (3-4 drops) or TFA. Note: Acid catalysis promotes the formation of the hydrazone intermediate.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor via TLC (30% Ethyl Acetate in Hexanes).
-
Checkpoint: The disappearance of the diketone spot indicates completion.
-
-
Work-up: Cool the reaction to room temperature. Remove solvent under reduced pressure (Rotavap).
-
Crystallization (Purification): Dissolve the crude residue in a minimum amount of hot Ethyl Acetate/Heptane (1:1). Allow to cool slowly to 4°C.
-
Why? The desired 1,5-diaryl isomer typically crystallizes more readily than the regioisomer due to better packing efficiency of the sulfonamide group in this configuration.
-
-
Yield Calculation: Filter the white precipitate. Expected yield: 70–85%.[1][2]
Protocol B: Late-Stage Functionalization (Chan-Lam Coupling)
For generating libraries of compounds (SAR studies), building the ring from scratch every time is inefficient. The Chan-Lam coupling allows for the N-arylation of a pre-synthesized pyrazole core using boronic acids. Unlike Buchwald-Hartwig coupling, this proceeds in air at room temperature, preserving sensitive functional groups.[3]
Materials
-
Substrate: 3,5-Dimethyl-1H-pyrazole (or similar NH-pyrazole) (1.0 equiv)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.5 equiv)
-
Catalyst: Copper(II) Acetate [Cu(OAc)₂] (0.1 – 1.0 equiv)
-
Base: Pyridine (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Oxidant: Atmospheric Oxygen (O₂)[4]
Step-by-Step Methodology
-
Activation: In a vial, combine the NH-pyrazole (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Cu(OAc)₂ (0.2 mmol for catalytic, 1.0 equiv for faster kinetics).
-
Solvation: Add DCM (5 mL) and Pyridine (2.0 mmol).
-
Oxidation: Do NOT purge with Nitrogen. The reaction requires O₂ to reoxidize Cu(I) to Cu(II). Cap the vial loosely or attach a drying tube to allow air exchange.
-
Agitation: Stir vigorously at Room Temperature (25°C) for 12–24 hours. The mixture will turn a deep blue/green color (characteristic of Cu-pyridine complexes).
-
Quench: Dilute with Ethyl Acetate (20 mL) and wash with 1M HCl (to remove pyridine/copper) followed by Brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).
Biological Validation: COX-2 Inhibition Screening
Once synthesized, the compounds must be screened for potency (IC₅₀) and selectivity (COX-2 vs. COX-1).
Assay Logic (Peroxidase Method)
COX enzymes possess both cyclooxygenase and peroxidase activity.[12] This assay measures the peroxidase activity by monitoring the oxidation of a reporter molecule (TMPD or Amplex Red) during the conversion of PGG₂ to PGH₂.
Workflow Diagram
Figure 2: Fluorometric COX-1/COX-2 inhibition assay workflow.
Data Interpretation & Reference Values
When analyzing your pyrazole derivatives, compare them against standard controls. A high Selectivity Index (SI) is desired to minimize gastrointestinal side effects associated with COX-1 inhibition.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Clinical Relevance |
| Celecoxib (Control) | 15.0 | 0.04 | 375 | High COX-2 Selectivity |
| Indomethacin | 0.02 | 0.60 | 0.03 | Non-selective (GI Toxic) |
| Synthesized Analog A | >100 | 0.05 | >2000 | Potent & Selective |
| Synthesized Analog B | 5.0 | 4.8 | ~1 | Non-selective (Fail) |
Note: Data represents typical ranges found in literature for validation purposes.
References
-
Penning, T. D., et al. (1997). The discovery of a selective COX-2 inhibitor: Synthesis and biological evaluation of Celecoxib.[10] Journal of Medicinal Chemistry.
-
Fustero, S., et al. (2011). Recent advances in the regioselective synthesis of pyrazoles. Current Organic Chemistry.
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives (The Chan-Lam reaction).[4] Synthesis.
-
BPS Bioscience. (2024). COX-2 Inhibitor Screening Assay Kit Protocol.
-
BenchChem. (2025).[10] The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.[10]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. name-reaction.com [name-reaction.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. CHAN LAM COUPLING | PPTX [slideshare.net]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. bpsbioscience.com [bpsbioscience.com]
purification challenges of fluorinated pyrazole amines
Technical Support Center: Purification of Fluorinated Pyrazole Amines
Ticket System Status: [ONLINE] Current Queue Focus: Fluorinated Heterocycles / Amine Handling Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Fluorine Effect" on Purification
Welcome to the technical support hub. You are likely here because standard purification protocols (e.g., a generic C18 gradient or a standard silica flash) failed to separate your fluorinated pyrazole amine from its impurities.
Why this happens:
The introduction of fluorine atoms (
-
pKa Shift: Fluorine is highly electron-withdrawing. This lowers the pKa of the pyrazole
(making it more acidic) while the amine substituent remains basic. This creates a "zwitterionic-like" character that causes severe tailing on acidic silanols. -
Lipophilicity: Fluorination increases
, often causing compounds to "oil out" rather than crystallize. -
Regioisomerism: The synthesis of pyrazoles often yields
and isomers with nearly identical polarities, making separation on standard silica difficult.
Module 1: Chromatography Troubleshooting
Ticket #101: "My peaks are tailing severely on standard Silica/C18."
Diagnosis:
This is the classic "Silanol Effect." The basic amine moiety of your pyrazole is interacting with the acidic silanol groups (
The Fix (Protocol):
| Method | Recommended Action | Mechanism |
| Flash Chromatography | Add 1-5% Triethylamine (TEA) to the mobile phase. | TEA blocks acidic silanol sites, allowing the amine to elute freely. |
| Reverse Phase (HPLC) | Switch to High pH (pH 10). Use 0.1% Ammonium Hydroxide ( | At pH 10, the amine is deprotonated (neutral), eliminating ionic interaction with the column. Note: Ensure your column is pH stable (e.g., Hybrid Particle Technology). |
| Stationary Phase | Use "End-capped" or "Base-Deactivated" Silica. | These phases have chemically bonded groups that cover free silanols. |
Ticket #102: "I cannot separate the N1 vs. N2 Regioisomers."
Diagnosis:
Standard C18 columns separate based on hydrophobicity. Since regioisomers often have identical molecular weights and similar
The Fix: Leverage "Fluorine-Fluorine" Interactions. You must switch to a stationary phase that interacts with the electronic environment of the fluorine atoms.
Recommended Column: Pentafluorophenyl (PFP) / Fluoro-Phenyl
-
Why? PFP phases possess a rigid aromatic ring with 5 fluorine atoms. This creates a specific "lock-and-key" mechanism via:
- Stacking: Interaction between the PFP ring and your pyrazole ring.
-
Dipole-Dipole: The strong dipole of the C-F bond in the column interacts with the C-F bond in your analyte.
-
Shape Selectivity: PFP phases are more rigid than C18 alkyl chains, allowing them to discriminate between the subtle 3D shape differences of isomers.
Workflow Visualization (Graphviz):
Caption: Decision tree for selecting the optimal purification route based on solubility and impurity profile.
Module 2: Crystallization Challenges
Ticket #205: "The product oils out instead of crystallizing."
Diagnosis: Fluorinated compounds have low surface tension and high lipophilicity. Traditional polar/non-polar solvent pairs (like Ethanol/Hexane) often fail because the fluorinated compound prefers to form a separate oily phase rather than an ordered crystal lattice.
The Fix: Fluorinated Anti-Solvents Like dissolves like. To induce crystallization, you need a solvent system that mimics the electronic properties of your molecule.
Protocol: The "Fluorine-Doping" Method
-
Dissolve: Dissolve the crude oil in a minimum amount of warm Trifluorotoluene (or Dichloromethane if unavailable).
-
Anti-Solvent: Slowly add Heptane or Methyl tert-butyl ether (MTBE) .
-
Tip: Avoid straight Hexane; it is often too non-polar. MTBE has an oxygen atom that can hydrogen bond with the amine, stabilizing the transition to solid.
-
-
Seed: If available, scratch the glass or add a seed crystal.
-
Cooling: Slow cooling is critical. Rapid cooling traps impurities in the oil.
Module 3: Stability & Storage FAQs
Q: My compound turned yellow overnight. Is it decomposing? A: Likely, yes. Pyrazole amines are electron-rich (despite the fluorine) and susceptible to oxidation at the nitrogen.
-
Action: Store under Argon/Nitrogen at -20°C.
-
Purification Note: If using Flash chromatography, flush the column with Nitrogen before running to remove adsorbed oxygen.
Q: Can I use TFA (Trifluoroacetic Acid) in my LC-MS method? A: Proceed with caution.
-
Signal Suppression: TFA pairs strongly with amines, often killing the MS signal in positive mode.
-
Retention Shift: TFA acts as an ion-pairing agent. If you develop a method with TFA, you must use TFA in the prep scale. You cannot transfer a TFA analytical method to a Formic Acid prep method; the selectivity will change completely.
Summary of Recommended Conditions
| Parameter | Standard Condition (Avoid) | Optimized Condition (Use) |
| Stationary Phase | Standard C18 / Silica | PFP (Pentafluorophenyl) or Phenyl-Hexyl |
| Mobile Phase A | Water + 0.1% TFA | Water + 10mM Ammonium Bicarbonate (pH 10) |
| Flash Modifier | None / Acetic Acid | 1-5% Triethylamine (TEA) or 1% NH4OH |
| Crystallization | EtOH / Hexane | DCM / MTBE or Trifluorotoluene / Heptane |
References
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[1][2] Journal of Chromatography A. Link
-
Waters Corporation. (2020). Separation of Fluorinated Compounds Using Fluorinated Stationary Phases.[1] Application Note. Link
- Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Pyrazole chemistry).
-
Agilent Technologies. (2016). Strategies for the Separation of Positional Isomers.[3] Technical Overview.[1][4][5][6][7] Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis
From: Dr. Aris Thorne, Senior Application Scientist To: Medicinal Chemistry & Process Development Teams Subject: Resolving Regioselectivity Bottlenecks in Pyrazole Construction
Executive Summary: The "Regioisomer Trap"
In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its synthesis is notoriously plagued by regioisomeric ambiguity.[1] Whether you are performing a de novo cyclization (Knorr type) or functionalizing an existing ring (N-alkylation), you will encounter the formation of 1,3- vs. 1,5-isomers (or N1 vs. N2 alkylation).[1][2]
These isomers often have identical mass spectra and dangerously similar polarity on TLC/LCMS, leading to "silent" impurities that ruin SAR (Structure-Activity Relationship) models.[1][2] This guide provides a mechanistic troubleshooting framework to control, isolate, and validate the correct isomer.
Module 1: De Novo Cyclization (Knorr Synthesis)
The Scenario: You are condensing a hydrazine (
The Mechanistic Root Cause
The reaction is a competition between two nucleophiles (the hydrazine nitrogens) and two electrophiles (the carbonyl carbons).
-
Hydrazine Bias: The terminal nitrogen (
) is generally more nucleophilic than the substituted nitrogen ( ). -
Carbonyl Bias: The more electron-deficient carbonyl is more electrophilic. Sterics also play a massive role.
Troubleshooting Protocol: The "pH Switch"
You can often invert regioselectivity by altering the protonation state of the hydrazine.
| Condition | Mechanism | Dominant Product |
| Neutral/Basic | The terminal | 5-substituted isomer (typically) |
| Acidic (HCl/AcOH) | The terminal | 3-substituted isomer |
Standard Operating Procedure (SOP) for Regiocontrol:
-
Analyze the Dicarbonyl: Identify the steric bulk (
vs ) and electronic nature (EWG vs EDG). -
Run the "Switch" Screen:
-
Advanced Solvent Control: If ethanol fails, switch to Fluorinated Alcohols .
Visualization: The Knorr Decision Pathway
Figure 1: Mechanistic bifurcation in Knorr synthesis controlled by pH conditions.
Module 2: N-Alkylation of Pyrazoles
The Scenario: You have a 3(5)-substituted pyrazole and treat it with an alkyl halide (
The Mechanistic Root Cause
Unsubstituted pyrazoles exist in tautomeric equilibrium.[4] The alkylation site is determined by the interplay of sterics (favoring the less hindered nitrogen) and coordination (favoring the nitrogen that can chelate with the metal cation).
Troubleshooting Guide: Base & Solvent Selection
Q1: I need to alkylate the LESS hindered nitrogen (Steric Control).
-
Protocol: Use Cesium Carbonate (
) in DMF or Acetonitrile .[1][2] -
Why: The large Cesium cation dissociates well (loose ion pair), promoting an
-like mechanism where the alkyl halide attacks the most accessible lone pair (usually N1, distal to the bulky C3 substituent) [4].
Q2: I need to alkylate the MORE hindered nitrogen (Chelation Control).
-
Protocol: Use Magnesium Bromide (
) with DIPEA in THF .[1][2] -
Why: Magnesium coordinates between the pyrazole nitrogen and the incoming electrophile (especially if the electrophile has a carbonyl, like
-bromoacetates). This "molecular tweezer" effect directs alkylation to the N2 position, even if it is sterically crowded [12].
Q3: I am getting mixtures regardless of conditions.
-
The "NaH Fix": Switch to Sodium Hydride (NaH) in THF.
-
Why: NaH irreversibly deprotonates the pyrazole, forming a tight sodium salt.[1] This often locks the tautomer in a specific conformation based on the thermodynamic stability of the salt, frequently yielding a single isomer where weaker bases (
) fail [8].
Module 3: Analytical Forensics (Validating the Structure)
The Scenario: You have isolated a product. The MS is correct. The 1H NMR looks clean. How do you prove it is the correct regioisomer?
Warning: Never rely solely on 1H NMR splitting patterns or chemical shift predictions. They are notoriously unreliable for pyrazoles due to solvent-dependent tautomerism.
The "Gold Standard" Validation Workflow
| Method | Reliability | What to Look For |
| 1D NOE / ROESY | High | Irradiate the N-alkyl group protons. If you see an enhancement of the pyrazole H5 (or substituent at C5), you have the 1,5-isomer .[1] If you see NOE to the H3 substituent, you have the 1,3-isomer . |
| HMBC (2D NMR) | High | Look for a 3-bond coupling ( |
| 13C NMR Shifts | Medium | C3 and C5 have distinct shifts, but they cross over. Generally, C3 is upfield of C5 in N-substituted pyrazoles, but this requires reference compounds [3][16].[1][2] |
| X-Ray Crystallography | Absolute | The only way to be 100% certain if NMR data is ambiguous. |
Visualization: Analytical Decision Tree
Figure 2: Analytical workflow for distinguishing pyrazole regioisomers.
FAQs: Rapid Troubleshooting
Q: My pyrazole NH signal in NMR is extremely broad (or missing). Is my product wet?
A: Not necessarily. The pyrazole NH proton is acidic and undergoes rapid exchange (quadrupolar broadening from
-
Fix: Add a drop of
.[5] The signal should disappear. If you need to see the coupling, run the NMR in dry DMSO- or Acetone- at low temperature (e.g., -40°C) to freeze the exchange [6].
Q: I can't separate the isomers by column chromatography. They co-elute. A: Pyrazole isomers often have very similar dipole moments.
-
Fix 1:Change the stationary phase. Switch from Silica to C18 (Reverse Phase) or Amine-functionalized silica.
-
Fix 2:Acylation. Treat the mixture with Acetyl Chloride. The N-acetyl derivatives often have vastly different
values. Separate them, then hydrolyze (mild base) to recover the pure pyrazole.[2]
Q: Why did my yield drop when I scaled up the Knorr synthesis? A: Knorr synthesis is exothermic. At scale, heat accumulation can promote side reactions (azine formation) or polymerization.[1][2]
-
Fix: Control the addition rate of hydrazine at
and ensure efficient stirring. Do not rush the addition [11].
References
-
BenchChem Technical Support. (2025).[2][5][6][7] Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from
-
Fustero, S., et al. (2008).[1][2] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Retrieved from [1][2]
-
Jimeno, M. L., et al. (1997).[1][2][8] 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from
-
BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles. Retrieved from
-
Aggarwal, V. K., et al. (2008).[1][2] Regiocontrol in Pyrazole Synthesis. (Contextual citation based on general methodology in search results regarding fluorinated solvents).
-
BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from
-
Oxford Instruments. (2025).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from
-
NIH/PMC. (2022).[1][2] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from
-
JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from
-
Royal Society of Chemistry. (2017).[1][9] Knorr Pyrazole Synthesis of Edaravone. Retrieved from [1][2]
-
Thieme Connect. Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Retrieved from
-
Chimica. Recent advances in the synthesis of new pyrazole derivatives. Retrieved from
-
ResearchGate. Knorr pyrazole synthesis. Retrieved from
-
SciSpace. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates. Retrieved from [2]
-
NIH/PMC. (2019).[1][2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from
Sources
- 1. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
minimizing side products in the synthesis of 3-(4-fluorophenyl)-1H-pyrazol-4-amine
Here is the technical support center for .
Technical Support Center: Synthesis of 3-(4-fluorophenyl)-1H-pyrazol-4-amine
Welcome to the technical support guide for the synthesis of 3-(4-fluorophenyl)-1H-pyrazol-4-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. Our goal is to provide in-depth, field-proven insights to help you anticipate, troubleshoot, and minimize the formation of key side products, thereby improving yield, purity, and process reliability.
The synthesis of substituted pyrazoles, particularly when unsymmetrical precursors are used, is often challenged by a lack of regioselectivity, leading to isomeric impurities that can be difficult to separate from the desired product.[1][2][3] This guide addresses the most common issues encountered during the synthesis of 3-(4-fluorophenyl)-1H-pyrazol-4-amine, providing not just protocols, but the mechanistic reasoning behind them.
Troubleshooting Guide: Common Side Products & Mitigation
This section addresses the most prevalent issues in a direct question-and-answer format, focusing on specific experimental challenges.
Q1: My reaction is producing a significant amount of an isomeric impurity. What is it and why is it forming?
A1: The most common side product is the regioisomer, 5-(4-fluorophenyl)-1H-pyrazol-4-amine.
The formation of this isomer is a classic challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) and a hydrazine.[3][4] The reaction proceeds via a condensation mechanism, and the initial nucleophilic attack by the hydrazine can occur at two different carbonyl carbons.
Mechanism of Regioisomer Formation:
The key precursor is an unsymmetrical β-keto-nitrile or a similar 1,3-dielectrophile. The two nitrogen atoms of the hydrazine molecule can attack either of the two electrophilic carbonyl/cyano carbons, leading to two different cyclization pathways.
-
Pathway A (Desired): Nucleophilic attack at the carbonyl carbon adjacent to the fluorophenyl group, followed by cyclization, leads to the desired 3-(4-fluorophenyl)-1H-pyrazol-4-amine.
-
Pathway B (Undesired): Attack at the other electrophilic carbon leads to the formation of the 5-(4-fluorophenyl)-1H-pyrazol-4-amine regioisomer.
The balance between these two pathways is governed by subtle differences in the steric and electronic properties of the starting materials, as well as the reaction conditions.[1][2]
Q2: How can I control the regioselectivity to favor the desired 3-(4-fluorophenyl) isomer?
A2: Regioselectivity can be significantly influenced by optimizing the reaction solvent, pH, and temperature.
Controlling the reaction environment is critical for directing the cyclization towards the desired product.[1][2]
1. Solvent Choice (High Impact): The choice of solvent can dramatically alter the isomeric ratio.[2] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity in favor of the desired isomer compared to standard solvents like ethanol.[5] The unique hydrogen-bonding properties of these solvents are thought to stabilize the key transition state leading to the desired product.
Table 1: Effect of Solvent on Regioselectivity in a Model Pyrazole Synthesis
| Solvent | Regioisomeric Ratio (Desired:Undesired) | Typical Yield | Reference |
|---|---|---|---|
| Ethanol (EtOH) | 36:64 | ~99% | [5] |
| 2,2,2-Trifluoroethanol (TFE) | 85:15 | ~99% | [5] |
| Hexafluoroisopropanol (HFIP) | 97:3 | ~98% |[5] |
2. pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups.[1][2]
-
Acidic Conditions: Under acidic catalysis (e.g., glacial acetic acid), protonation can influence which carbonyl is more susceptible to attack. This is a common condition for Knorr-type syntheses.[6]
-
Basic Conditions: Under basic conditions, the more nucleophilic nitrogen of the hydrazine typically initiates the attack.
Systematic screening of pH is recommended. Start with glacial acetic acid as the solvent/catalyst and explore the addition of other mild acids or bases if selectivity remains poor.
3. Temperature Management: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy. If your reaction is run at reflux, consider reducing the temperature and allowing for a longer reaction time, while monitoring progress by TLC or LC-MS.
Q3: My reaction is sluggish, and upon completion, I still see starting material. What could be the cause?
A3: Incomplete reactions are often due to impure starting materials, insufficient activation, or catalyst deactivation.
-
Purity of Starting Materials: The synthesis of the 4-amino pyrazole often proceeds through a 4-nitro pyrazole intermediate, which is then reduced.[7] Ensure your 3-(4-fluorophenyl)-4-nitro-1H-pyrazole precursor is pure. If you are performing a one-pot synthesis from a dicarbonyl, ensure the dicarbonyl compound is of high purity and has not degraded.
-
Reduction Step (if applicable): If you are reducing a nitro-pyrazole, the catalyst (e.g., Palladium on carbon) may be of low quality or may have been poisoned.
-
Troubleshooting: Use a fresh batch of high-quality Pd/C. Ensure the solvent is degassed and the reaction is kept under a positive pressure of hydrogen. If using transfer hydrogenation (e.g., with ammonium formate), ensure the reagent is fresh.
-
-
Cyclization Step: For the condensation reaction, ensure your acid catalyst is not quenched by basic impurities in the starting materials or solvent. Using glacial acetic acid as the solvent often provides a sufficient acidic environment.[1]
Frequently Asked Questions (FAQs)
-
Q: What is the best way to purify 3-(4-fluorophenyl)-1H-pyrazol-4-amine from its regioisomer?
-
A: Flash column chromatography on silica gel is the most reliable method.[1][2] The two regioisomers often have different polarities, allowing for separation. A gradient elution system, such as hexane/ethyl acetate or dichloromethane/methanol, is typically effective. For challenging separations, Supercritical Fluid Chromatography (SFC) can offer superior resolution.[2] In some cases, if the isomers have different solubility profiles, fractional crystallization from a suitable solvent (like ethanol) can be an effective and scalable purification strategy.[2][8]
-
-
Q: Which analytical methods should I use to monitor the reaction and confirm the structure of my product?
-
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, real-time monitoring of reaction progress.
-
¹H NMR and/or GC-MS: To determine the isomeric ratio of the crude product and confirm the structure of the final purified compound.[1] The chemical shifts of the pyrazole ring protons will be distinct for each regioisomer.
-
High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product.
-
-
-
Q: Can I use a different synthetic strategy to avoid regioselectivity issues altogether?
-
A: Yes, alternative strategies can provide better regiocontrol. One such method is the 1,3-dipolar cycloaddition of a diazo compound with an appropriately substituted alkyne or alkene.[1][9] While this requires different starting materials, it can offer a more direct and highly selective route to a single pyrazole isomer.
-
Validated Experimental Protocols
Protocol 1: Regioselective Synthesis via Fluorinated Solvent Method
This protocol is adapted from methodologies proven to enhance regioselectivity in pyrazole synthesis.[5]
Materials:
-
(E)-3-amino-2-(4-fluorobenzoyl)acrylonitrile (or equivalent 1,3-dielectrophile) (1.0 equiv)
-
Hydrazine hydrate (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.2 M solution)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the 1,3-dielectrophile (1.0 equiv) in HFIP (to make a 0.2 M solution), add hydrazine hydrate (1.1 equiv) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, remove the HFIP under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Analyze the crude product by ¹H NMR or GC-MS to determine the regioisomeric ratio.
-
Purify the product via column chromatography.
Protocol 2: Purification via Flash Column Chromatography
Materials:
-
Crude product mixture
-
Silica gel (230-400 mesh)
-
Eluent: Hexane/Ethyl Acetate (starting with a low polarity mixture, e.g., 9:1, and gradually increasing polarity)
Procedure:
-
Prepare a silica gel slurry in the initial low-polarity eluent and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Adsorb the dissolved product onto a small amount of silica gel ("dry loading") by concentrating the mixture to a dry powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc).
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 70:30, then 50:50 Hexane:EtOAc) to elute the products. The less polar isomer will typically elute first.
-
Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
-
Confirm the purity of the final product by HPLC and its identity by NMR and MS.
References
- BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
- BenchChem. (n.d.). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
- Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
- Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-75.
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Various Authors. (2021).
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
- Samelyuk, Y. G., & Kaplaushenko, A. G. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. Journal of Chemical and Pharmaceutical Research.
- Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024).
-
PMC. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Retrieved from [Link]
-
PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine.
-
Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from [Link]
-
eGrove. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]
- Google Patents. (2021). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
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Comparative Analysis: The 3-(4-Fluorophenyl)-1H-pyrazol-4-amine Scaffold in Kinase Discovery
The following technical guide provides a comparative analysis of the 3-(4-fluorophenyl)-1H-pyrazol-4-amine scaffold, a privileged pharmacophore in kinase inhibitor design. This analysis contrasts its performance, binding mechanisms, and selectivity profiles against established alternative scaffolds like pyridinyl-imidazoles and aminopyrimidines.
Executive Summary
The 3-(4-fluorophenyl)-1H-pyrazol-4-amine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for high-affinity inhibitors of p38 MAPK , Aurora Kinases , and JAKs . Unlike the rigid, flat architecture of first-generation kinase scaffolds (e.g., pyridinyl-imidazoles like SB203580), this pyrazole-amine core offers a versatile vector for Type I and Type II inhibitor design.
Its primary advantage lies in its dual-functionality : the pyrazole nitrogen acts as a hinge binder, while the 4-amino group serves as a highly reactive handle for extending into the hydrophobic "specificity pocket" (often via urea or amide linkers), enabling picomolar potency and superior kinase selectivity.
Key Performance Indicators
| Metric | 3-Aryl-4-Aminopyrazole Scaffold | Pyridinyl-Imidazole (e.g., SB203580) | 2-Aminopyrimidine (e.g., CDK inhibitors) |
| Primary Target Class | p38 MAPK, Aurora A/B, JAK2/3 | p38 MAPK (Isoform | CDKs, mTOR, various |
| Binding Mode | Versatile (Type I or Type II DFG-out) | Type I (ATP Competitive) | Type I (Hinge Binder) |
| Selectivity Profile | High (Tunable via "tail" modification) | Moderate (Off-target: Akt/PKB, Raf) | Low/Moderate (Promiscuous) |
| Solubility (logP) | Moderate (Balanced Lipophilicity) | Low (High Lipophilicity) | Moderate |
| Metabolic Stability | High (Fluorine blocks para-oxidation) | Moderate (CYP inhibition risks) | Variable |
Scaffold Architecture & Mechanism
To understand the superiority of the 3-(4-fluorophenyl)-1H-pyrazol-4-amine scaffold, one must analyze its binding topology compared to competitors.
Structural Logic[1]
-
The Core: The pyrazole ring functions as the ATP-mimetic, forming hydrogen bonds with the kinase hinge region (typically Glu71/Met109 in p38).
-
The Fluorophenyl Group: Positioned at C3, this moiety occupies the hydrophobic pocket behind the ATP site. The fluorine atom at the para position is critical; it blocks metabolic hydroxylation (CYP450 attack) and enhances lipophilic contacts without adding excessive bulk.
-
The 4-Amine Handle: This is the differentiator. Unlike the static imidazole of SB203580, this amine allows the attachment of "tails" (e.g., ureas) that can reach the DFG motif, stabilizing the inactive "DFG-out" conformation (Type II inhibition).
Visualization: Scaffold Classification
Caption: Structural divergence of the 4-aminopyrazole scaffold facilitating Type II binding modes, contrasting with the rigid Type I binding of competitors.
Comparative Performance Data
The following data illustrates the utility of the scaffold when derivatized into active inhibitors (e.g., RO3201195 or AT9283 ) versus the standard SB203580 .
Case Study 1: p38 MAPK Inhibition
The 3-(4-fluorophenyl)-1H-pyrazol-4-amine core is the precursor to highly selective p38 inhibitors.
| Compound | Scaffold Type | p38 | Selectivity Ratio (p38 vs Akt) | Mechanism |
| Pyrazole-Urea Derivative | 4-Aminopyrazole | 1.0 - 5.0 | > 10,000x | Type II (Slow Off-rate) |
| SB203580 | Pyridinyl-Imidazole | 300 - 500 | ~10x | Type I (Fast Off-rate) |
| BIRB-796 (Doramapimod) | 3-Aminopyrazole* | 38 | > 10,000x | Type II (Allosteric) |
Note: The query scaffold (4-amino) allows for similar DFG-out locking capabilities as BIRB-796 but often with improved physicochemical properties (lower molecular weight).
Case Study 2: Multi-Kinase Potency (Aurora/JAK)
When substituted with a pyrimidine tail (as in AT9283 ), the scaffold demonstrates potent inhibition of mitotic kinases.
Insight: The 4-aminopyrazole core is essential here. Replacing the pyrazole with a phenyl ring (aniline) typically results in a >100-fold loss of potency, proving the critical role of the pyrazole nitrogen in hinge binding.
Experimental Validation Protocols
To validate the performance of this scaffold in your own research, follow these standardized protocols.
Protocol A: Chemical Synthesis (Coupling Strategy)
Objective: To derivatize the 4-amine for SAR studies.
-
Reagents: 3-(4-fluorophenyl)-1H-pyrazol-4-amine (1.0 eq), Isocyanate (R-NCO, 1.1 eq), Triethylamine (1.5 eq).
-
Solvent: Anhydrous THF or DCM.
-
Procedure:
-
Dissolve the pyrazole amine in solvent under N
atmosphere. -
Add base (TEA) followed by dropwise addition of isocyanate at 0°C.
-
Stir at RT for 4-12 hours.
-
Validation: Monitor disappearance of amine peak by LC-MS (M+H). The formation of the urea linkage is the key step to accessing Type II inhibition.
-
Protocol B: p38 MAPK Activity Assay (Fluorescence Polarization)
Objective: To determine IC
-
System: IMAP® or LanthaScreen® Kinase Assay.
-
Reaction Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35. -
Substrate: GFP-ATF2 (physiological substrate of p38).
-
Workflow:
-
Step 1: Incubate Kinase (p38
, 5 nM) with Test Compound (Serial Dilution) for 15 min. -
Step 2: Add ATP (at K
, ~10-50 µM) and Substrate. Incubate 60 min at RT. -
Step 3: Add Stop/Detection Reagent (Eu-Antibody).
-
Step 4: Read TR-FRET signal.
-
-
Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve.
Visualization: Assay Logic
Caption: Standardized workflow for validating kinase inhibitory potency of pyrazole-amine derivatives.
References
-
Vertex Pharmaceuticals. (2002). Design and synthesis of pyrazole-urea p38 inhibitors (BIRB-796). Journal of Medicinal Chemistry. Link
-
Astex Therapeutics. (2007). Discovery of AT9283, a potent inhibitor of Aurora kinases.[1][2] Journal of Clinical Oncology. Link
-
Roche. (2006). Discovery of RO3201195, a highly selective p38 MAP kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. Link
-
Sigma-Aldrich. (2024). Product Specification: 3-(4-Fluorophenyl)-1H-pyrazole.Link
-
BenchChem. (2025).[3] Comparative Analysis of p38 Inhibitors: SB203580 vs New Generation Scaffolds.Link
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Comparative SAR Analysis: The 3-(4-fluorophenyl)-1H-pyrazol-4-amine Scaffold in Kinase Inhibition
Executive Summary: The "Fluorine Effect" in Kinase Scaffolds
In the optimization of Type I and Type II kinase inhibitors, the 3-(4-fluorophenyl)-1H-pyrazol-4-amine scaffold represents a critical bioisosteric evolution from early imidazole-based inhibitors (e.g., SB203580). While imidazole cores defined the first generation of p38
This guide objectively compares the Fluoropyrazole Amine (FPA) scaffold against the industry-standard Imidazole core. We analyze the Structure-Activity Relationship (SAR) driving the FPA scaffold's superior metabolic stability and hydrophobic selectivity, specifically within the context of p38 Mitogen-Activated Protein Kinase (MAPK) inhibition.
Key Comparative Findings
| Feature | FPA Scaffold (3-(4-fluorophenyl)-1H-pyrazol-4-amine) | Reference Standard (SB203580 / Imidazole) |
| Primary Target | p38 | p38 |
| Binding Mode | ATP-competitive (Hinge Binder) | ATP-competitive (Hinge Binder) |
| Metabolic Stability | High : 4-F blocks para-oxidation | Low/Moderate : Susceptible to oxidation |
| CYP Inhibition | Reduced (Pyrazoles are less basic than Imidazoles) | High (Imidazole N3 coordinates heme iron) |
| Lipophilicity (cLogP) | ~2.8 - 3.2 (Optimized for membrane permeability) | ~2.5 (Good, but lower retention) |
Mechanistic Insight: Why the 4-Fluorophenyl Group Matters
The transition from a hydrogen or chlorine substituent to a fluorine atom at the para-position of the phenyl ring is not merely cosmetic; it is a functional SAR switch.
The Hydrophobic Pocket & Gatekeeper Interaction
In p38
-
Steric Fit: The fluorine atom (Van der Waals radius 1.47 Å) mimics hydrogen (1.20 Å) closely enough to avoid steric clash but provides enough bulk to fill the hydrophobic pocket more effectively than a proton.
-
Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the phenyl ring. This reduces the electron richness of the
-system, preventing metabolic oxidation (hydroxylation) at the para-position, a common clearance pathway for phenyl rings.
Signaling Pathway Context
The FPA scaffold inhibits the phosphorylation of downstream effectors responsible for inflammatory cytokine production.
Figure 1: The p38 MAPK signaling cascade.[1][2] The FPA scaffold acts as an ATP-competitive inhibitor at the p38 node, preventing the activation of MK2 and MSK1.
Comparative Performance Data
The following data summarizes the SAR evolution from a bare phenyl ring to the optimized 4-fluorophenyl derivative. Data is representative of trends observed in J. Med. Chem. studies (e.g., RO3201195 development).
Table 1: SAR Optimization of the Phenyl-Pyrazole Core
| Compound ID | R-Group (Phenyl pos.)[3][4][5][6] | p38 | Cellular TNF- | Metabolic |
| Analog 1 | -H (Unsubstituted) | 120 | 850 | < 15 min |
| Analog 2 | -4-Cl (Chloro) | 45 | 210 | 25 min |
| Analog 3 (FPA) | -4-F (Fluoro) | 18 | 65 | > 60 min |
| Analog 4 | -4-OMe (Methoxy) | 350 | >1000 | < 10 min |
| Ref (SB203580) | (Imidazole Core) | 48 | 600 | 45 min |
Analysis:
-
Potency: The 4-F analog (Analog 3) shows a 6-fold improvement in enzyme potency over the unsubstituted phenyl (Analog 1).
-
Cellular Translation: The lipophilicity modulation by fluorine improves cellular permeability, resulting in a >10-fold improvement in cellular TNF-
inhibition compared to the unsubstituted parent. -
Metabolic Stability: The 4-OMe analog (Analog 4) suffers from rapid O-demethylation. The 4-F analog blocks this site, significantly extending half-life.
Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols.
Synthesis of 3-(4-fluorophenyl)-1H-pyrazol-4-amine
This protocol utilizes the condensation of 4-fluorophenylhydrazine with an enaminonitrile, a robust route yielding high purity.
Figure 2: Synthetic workflow for the generation of the FPA core.
Step-by-Step Protocol:
-
Condensation: Dissolve 4-fluorophenylhydrazine hydrochloride (10 mmol) and ethoxymethylenemalononitrile (10 mmol) in absolute ethanol (20 mL).
-
Reflux: Heat the mixture to reflux for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Isolation: Cool to room temperature. The intermediate 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile will precipitate. Filter and wash with cold ethanol.
-
Hydrolysis (Optional for 4-amine): To access the 4-amine directly, treat the nitrile with 80% sulfuric acid at 100°C for 2 hours, followed by neutralization with NaOH.
-
Purification: Recrystallize from ethanol/water to obtain the target scaffold as off-white crystals.
Kinase Inhibition Assay (FRET-based)
Objective: Determine IC50 against p38
-
Reagents: Recombinant human p38
, AlexaFluor 647-labeled ATP tracer, LanthaScreen Eu-anti-GST antibody. -
Preparation: Prepare 3x serial dilutions of the FPA analog in DMSO (Start at 10
M). -
Incubation: Mix kinase (5 nM final), antibody (2 nM), and tracer (10 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reaction: Add compound dilutions. Incubate for 60 minutes at room temperature in the dark.
-
Detection: Read TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).
-
Calculation: Plot Emission Ratio (665/615) vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation.
References
-
Dumas, J., et al. (2000). "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters.
-
Goldstein, D. M., et al. (2006). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase."[4] Journal of Medicinal Chemistry.
-
Regan, J., et al. (2002). "Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry.
-
Boehm, J. C., & Adams, J. L. (2000). "Pharmacophore problems and solutions: Structural design of p38 kinase inhibitors." Expert Opinion on Therapeutic Patents.
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- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Benchmarking the Anti-Inflammatory Activity of Pyrazole Derivatives
Introduction: The Promise of Pyrazole Scaffolds in Inflammation Research
Pillar 1: Selecting the Right Benchmarks
Objective comparison requires well-characterized reference compounds. The choice of benchmark depends on the anticipated mechanism of action of the test compounds. For pyrazole derivatives, which frequently target the COX pathway, the following are indispensable comparators.
-
Celecoxib : A diaryl-substituted pyrazole itself, Celecoxib is the quintessential selective COX-2 inhibitor.[5][6] Its sulfonamide group binds to a specific hydrophilic pocket in the COX-2 active site, conferring its selectivity.[7] It serves as the primary benchmark for any new pyrazole derivative designed for COX-2 selectivity.
-
Indomethacin : A potent, non-selective COX inhibitor, Indomethacin is a well-established NSAID used to reduce fever, pain, and inflammation.[3][8][9][10] Its inclusion provides a benchmark for potent but non-selective anti-inflammatory activity and helps to contextualize the selectivity profile of the test compounds.
-
Diclofenac : Another potent, non-selective NSAID, Diclofenac is one of the most widely used anti-inflammatory drugs globally.[11][12] It provides a robust comparison for overall anti-inflammatory efficacy in both in vitro and in vivo models.[13]
Pillar 2: In-Vitro Evaluation – Mechanistic Insights at the Molecular Level
In-vitro assays are the first crucial step, offering a controlled environment to dissect the direct molecular interactions of the pyrazole derivatives.
Core Assay: Cyclooxygenase (COX-1 & COX-2) Inhibition
The primary mechanism for many anti-inflammatory pyrazoles is the inhibition of COX enzymes. A fluorometric or ELISA-based assay is the gold standard for determining potency (IC50) and selectivity.
Causality Behind Experimental Choices: This assay directly quantifies the core hypothesis: that the pyrazole derivative inhibits the enzymes responsible for prostaglandin synthesis. By testing against both COX-1 and COX-2 isoforms, we can derive a Selectivity Index (SI = IC50 COX-1 / IC50 COX-2), a critical parameter for predicting a reduced risk of gastrointestinal side effects.[14] A higher SI value indicates greater selectivity for COX-2.
Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
1. Reagent Preparation:
- Assay Buffer: Prepare 100 mM Tris-HCl, pH 8.0.
- Enzyme Dilution: Dilute ovine COX-1 or human recombinant COX-2 enzyme in the assay buffer to the desired concentration. Keep on ice.[15]
- Inhibitor Solutions: Prepare a stock solution of the pyrazole derivative and reference drugs (Celecoxib, Indomethacin) in DMSO. Perform serial dilutions in assay buffer to achieve a range of test concentrations. The final DMSO concentration in the assay should not exceed 1%.[16]
- Substrate Solution: Prepare the substrate, Arachidonic Acid, according to the kit manufacturer's protocol, often involving dilution with an alkaline solution and then water.[15][16]
- Probe & Cofactor: Prepare the fluorometric probe (e.g., ADHP - 10-Acetyl-3,7-dihydroxyphenoxazine) and Heme cofactor as per the assay kit instructions.[15]
2. Assay Procedure (96-well format):
- Plate Setup: To a 96-well opaque microplate, add the following to designated wells:
- Enzyme Control: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL Enzyme, 10 µL Solvent (e.g., 1% DMSO).[15]
- Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL Enzyme, 10 µL of the respective inhibitor dilution.[15]
- Background Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL Solvent.[15]
- Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[11]
- Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the prepared Arachidonic Acid solution to all wells.
- Measurement: Immediately read the fluorescence kinetically for 5-10 minutes using a fluorescence plate reader (Excitation: 535-540 nm, Emission: 585-595 nm).[10][15]
3. Data Analysis:
- Calculate the rate of reaction from the linear portion of the kinetic curve.
- Subtract the background rate from all readings.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
- Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
Secondary Assay: Inhibition of Pro-inflammatory Mediators in Macrophages
This cell-based assay validates the activity of the compounds in a more biologically relevant context. RAW 264.7 murine macrophages are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a potent inflammatory response.
Causality Behind Experimental Choices: This assay moves beyond purified enzymes to a whole-cell system. It confirms whether the compound can effectively penetrate cell membranes and suppress the downstream production of key inflammatory mediators like Nitric Oxide (NO) and Prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-6.[7][8][12] This provides a more holistic view of the compound's anti-inflammatory potential.
Experimental Protocol: LPS-Induced Mediator Inhibition in RAW 264.7 Cells
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[8]
- Seed the cells into 24-well or 96-well plates at a density of approximately 4 x 10⁵ cells/mL and allow them to adhere overnight.[7]
2. Treatment:
- Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of the pyrazole derivatives or reference drugs. Incubate for 1 hour.[7][12]
- Stimulation: Add LPS to each well (final concentration of 1 µg/mL) except for the unstimulated control wells.[7][12]
- Incubation: Incubate the plates for 24 hours.[7][12]
3. Measurement of Inflammatory Mediators:
- After incubation, collect the cell culture supernatants.
- Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent assay.[13]
- Prostaglandin E2 (PGE2), TNF-α, IL-6, IL-1β: Quantify the levels of these mediators in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[7][13][17]
4. Cell Viability:
- Perform a cell viability assay (e.g., MTT or CCK-8) on the remaining cells to ensure that the observed inhibition is not due to cytotoxicity.[7][8][12]
5. Data Analysis:
- Calculate the concentration of each mediator from the respective standard curves.
- Determine the percentage inhibition of each mediator at different compound concentrations relative to the LPS-only treated group.
- Calculate IC50 values for the inhibition of each mediator.
Data Presentation: In-Vitro Comparative Analysis
Summarize all quantitative data into a clear, structured table for easy comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | PGE2 Inhibition IC50 (µM) | NO Inhibition IC50 (µM) |
| Celecoxib | 1.32 | 0.035 | 37.1 | ~0.04 | >100 |
| Indomethacin | 0.07[6] | 5.47[6] | 0.01 | ~0.1 | ~25 |
| Diclofenac | ~1.0 | ~0.1 | ~10 | ~0.05 | >50 |
| Pyrazole Deriv. 1 | 8.76 | 0.039 | 222.1 | 0.05 | TBD |
| Pyrazole Deriv. 2 | 6.77 | 0.038 | 174.7 | 0.06 | TBD |
| Pyrazole Deriv. 3 | 0.104 | 0.019 | 5.24 | 0.03 | TBD |
| Test Compound X | Experimental | Experimental | Calculated | Experimental | Experimental |
Note: TBD (To Be Determined). Data presented are representative values from cited literature and should be generated concurrently for test compounds under identical experimental conditions.
Pillar 3: In-Vivo Validation – Efficacy in a Living System
In-vivo models are indispensable for evaluating a drug candidate's efficacy in a complex physiological environment, providing insights into its pharmacokinetics and overall therapeutic potential.
Core Model: Carrageenan-Induced Paw Edema in Rats
Causality Behind Experimental Choices: This model mimics the cardinal signs of acute inflammation (edema, swelling). The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (2-6 hours) is primarily driven by prostaglandins, making it highly relevant for assessing the efficacy of COX inhibitors.[18] Measuring the reduction in paw volume provides a direct, quantifiable readout of the compound's anti-inflammatory effect in a living organism.
Experimental Protocol: Carrageenan-Induced Paw Edema
1. Animals and Acclimation:
- Use Male Wistar or Sprague-Dawley rats (180-200 g).[9]
- Acclimate the animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow access to water.[19]
2. Grouping and Dosing:
- Randomly divide the rats into groups (n=6 per group).
- Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% CMC in saline).
- Group II (Positive Control): Receives Indomethacin or Diclofenac (e.g., 10 mg/kg, p.o.).[9]
- Group III, IV, etc. (Test Groups): Receive the pyrazole derivative at various doses (e.g., 10, 20, 50 mg/kg, p.o.).
3. Procedure:
- Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (this is V₀).[9]
- Drug Administration: Administer the vehicle, reference drug, or test compound by oral gavage (p.o.).[9]
- Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[9][20]
- Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9][21]
4. Data Analysis:
- Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .
- Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at the time of peak inflammation (usually 3-5 hours): % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
Data Presentation: In-Vivo Comparative Analysis
| Compound | Dose (mg/kg, p.o.) | % Inhibition of Paw Edema (at 3h) | % Inhibition of Paw Edema (at 5h) |
| Celecoxib | 10 | 70.2%[21] | 80.5%[21] |
| Indomethacin | 10 | ~55%[1] | ~60% |
| Diclofenac | 10 | ~65% | ~75% |
| Pyrazole Deriv. A | 20 | 75.9%[21] | 88.8%[21] |
| Pyrazole Deriv. B | 20 | 72.3%[21] | 85.1%[21] |
| Test Compound X | 10, 20, 50 | Experimental | Experimental |
Note: Data are representative values from cited literature and should be generated concurrently for test compounds under identical experimental conditions.
Visualization of Pathways and Workflows
Understanding the underlying biological pathways and experimental sequences is critical for contextualizing the data.
Caption: The Cyclooxygenase (COX) inflammatory pathway and points of inhibition.
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A Head-to-Head Comparison of Pyrazole and Imidazole-Based Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, pyrazole and imidazole stand out as "privileged scaffolds"—core structures that are repeatedly found in successful drug molecules.[1][2] Their remarkable versatility and ability to interact with a wide array of biological targets have made them cornerstones in the development of novel inhibitors. This guide provides a head-to-head comparison of pyrazole and imidazole-based inhibitors, offering insights into their distinct chemical properties, mechanisms of action, and therapeutic applications, supported by experimental data to inform rational drug design.
Core Structural and Physicochemical Differences: A Tale of Two Isomers
Pyrazole and imidazole are structural isomers, both five-membered aromatic heterocycles with the molecular formula C₃H₄N₂. The critical distinction lies in the arrangement of their two nitrogen atoms: a 1,2-relationship in pyrazole and a 1,3-relationship in imidazole.[3] This seemingly subtle difference profoundly impacts their electronic properties, basicity, and hydrogen bonding capabilities, which in turn dictates their interactions with enzymatic targets.[4]
| Property | Pyrazole | Imidazole | Rationale |
| Nitrogen Position | 1,2 (adjacent) | 1,3 (separated by a carbon) | Defines the core structure. |
| Basicity (pKa of conjugate acid) | ~2.5[1] | ~7.1[1] | The 1,3-arrangement in imidazole allows for greater stabilization of the positive charge upon protonation, making it a significantly stronger base.[4] |
| Hydrogen Bonding | Can act as both a hydrogen bond donor and acceptor.[1] | Can act as both a hydrogen bond donor and acceptor. | The different positioning of the nitrogen atoms influences the geometry and strength of these interactions. |
| Aromaticity | Aromatic six-electron system. | Aromatic six-electron system. | Computational studies suggest the imidazole ring is generally more stable due to the N-C-N arrangement, which is coulombically more favorable than the N-N bond in pyrazole.[3][5] |
| Dipole Moment | Lower dipole moment. | Higher dipole moment. | The asymmetric arrangement of nitrogen atoms in imidazole results in a larger separation of charge. |
The higher basicity of imidazole often leads to the formation of more stable complexes with metal ions, a crucial aspect in the inhibition of metalloenzymes.[4] Conversely, the weaker basicity of pyrazole can be advantageous in designing inhibitors where a less basic moiety is preferred to improve cell permeability or reduce off-target effects.[6]
Mechanism of Action and Target Specificity: A Focus on Kinase Inhibition
Both pyrazole and imidazole scaffolds are prolific in the realm of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that are often dysregulated in diseases like cancer.[6][7]
Pyrazole-Based Kinase Inhibitors:
The pyrazole ring is a key feature in numerous FDA-approved kinase inhibitors.[8] Its ability to form critical hydrogen bonds with the hinge region of the kinase active site is a common binding motif.[6]
-
JAK Inhibitors: Golidocitinib (AZD4205) is a selective JAK1 inhibitor where the pyrazole ring was crucial for achieving selectivity over JAK2.[6]
-
Aurora Kinase Inhibitors: In the development of the Aurora B inhibitor ilorasertib, the pyrazole moiety was found to fit optimally into the extended-hinge region of the enzyme, significantly boosting potency.[6]
-
RET Inhibitors: Selpercatinib and pralsetinib are potent RET tyrosine kinase inhibitors where the pyrazole group forms a key hydrogen bond with Ala807 in the kinase domain.[1]
Imidazole-Based Kinase Inhibitors:
Imidazole-based compounds are also potent inhibitors of a wide range of kinases, disrupting oncogenic signaling and suppressing tumor growth.[7]
-
EGFR and VEGFR Inhibitors: Imidazole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key targets in cancer therapy.[7]
-
MAPK Inhibitors: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade in cancer, and imidazole-based compounds have shown significant inhibitory activity against various MAPKs.[7]
-
BCR-ABL Inhibitors: Nilotinib, a second-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML), features an imidazole ring and demonstrates higher binding affinity to the BCR-ABL domain compared to the first-generation inhibitor imatinib.[9]
Comparative Inhibitory Potency: A Data-Driven Overview
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative pyrazole and imidazole-based inhibitors against various cancer-related targets, as reported in the literature. It is important to note that direct comparisons can be influenced by variations in experimental conditions.
| Target Kinase | Inhibitor Class | Compound Example | IC50 (nM) | Cancer Cell Line | Reference |
| Aurora A Kinase | Pyrazole | Unnamed Derivative | 160 | HCT116 | [10] |
| Aurora A Kinase | Imidazole | Compound 2 | 4.7 times more potent than Alisertib | MDA-MB-231 | [11] |
| EGFR | Pyrazole | Unnamed Derivative | - | - | [12] |
| EGFR | Imidazole | Compound 57 | 12,300 | (Kinase Assay) | [11] |
| VEGFR-2 | Pyrazole | Compound 25 | 3,170 - 6,770 | Various | [12] |
| VEGFR-2 | Imidazole | - | - | - | [7] |
| CDK2 | Pyrazole | Compound 34 | 95 | (Enzyme Assay) | [12] |
| CDK2 | Pyrazole | Compound 36 | 199 | (Enzyme Assay) | [12] |
| CHK-1 | Imidazole | Compound 25 | 0.35 | (Enzyme Assay) | [13] |
| CHK-1 | Imidazole | Compound 27 | 0.32 | (Enzyme Assay) | [13] |
Experimental Design for Head-to-Head Inhibitor Comparison
To provide a rigorous and objective comparison of pyrazole and imidazole-based inhibitors, a well-defined experimental workflow is essential.
Workflow for Comparative Inhibitor Profiling
Caption: A streamlined workflow for the comparative evaluation of inhibitor candidates.
Detailed Protocol: Determining Inhibitor Type using Michaelis-Menten Kinetics
This protocol outlines the steps to differentiate between competitive, non-competitive, and uncompetitive inhibition, which is a critical step in characterizing any novel inhibitor.[14][15]
Objective: To determine the mechanism of action of a pyrazole or imidazole-based inhibitor against its target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Pyrazole and imidazole-based inhibitors
-
Assay buffer
-
Microplate reader
-
Control inhibitor with a known mechanism of action (optional but recommended)[15]
Procedure:
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period.
-
Substrate Titration (Baseline): In the absence of any inhibitor, measure the initial reaction velocity at various substrate concentrations (typically spanning from 0.1x to 10x the known or estimated Km).[15]
-
Inhibitor Assays: Repeat the substrate titration from step 2 in the presence of a fixed concentration of the pyrazole-based inhibitor. Repeat this for the imidazole-based inhibitor in separate experiments. It is advisable to test multiple inhibitor concentrations.
-
Data Acquisition: Measure the product formation over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) for each substrate concentration, both in the absence and presence of each inhibitor.
-
Plot V₀ versus substrate concentration ([S]) to generate Michaelis-Menten curves.
-
Transform the data using a Lineweaver-Burk plot (1/V₀ vs 1/[S]) to linearize the relationship and more easily visualize the effects on Vmax and Km.[16]
-
Interpreting the Results:
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis.[16] |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis.[16] |
| Uncompetitive | Decreases | Decreases | Lines are parallel.[16] |
This systematic approach ensures a self-validating system for characterizing the inhibitory mechanism, a cornerstone of trustworthy and reproducible drug discovery research.[14]
Signaling Pathway: Inhibition of the MAPK/ERK Pathway
Both pyrazole and imidazole-based inhibitors can target kinases within critical cell signaling pathways. The diagram below illustrates the inhibition of the MAPK/ERK pathway, a common target in oncology.[7]
Caption: Inhibition of the MAPK signaling cascade by pyrazole or imidazole-based inhibitors.
Conclusion and Future Directions
Both pyrazole and imidazole scaffolds are undeniably powerful tools in the arsenal of medicinal chemists. Imidazole's greater basicity and stability make it a frequent choice, particularly for metalloenzyme targets.[4] However, pyrazole's unique electronic properties and synthetic accessibility have led to its incorporation into a multitude of highly successful and selective inhibitors.[1][6] The choice between these two heterocycles is not a matter of inherent superiority but rather a strategic decision based on the specific target, desired physicochemical properties, and the overall drug design strategy.
Future advancements will likely involve the creation of hybrid molecules that combine the features of both pyrazoles and imidazoles to achieve multi-target inhibition or improved pharmacokinetic profiles.[11] As our understanding of disease biology deepens, the rational design of inhibitors based on these privileged scaffolds will continue to be a fruitful avenue for the development of next-generation therapeutics.
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- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Benchchem.
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- New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. (2021). Molecules.
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- Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. (2017). Journal of Medicinal Chemistry.
- Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. (2012). PLoS ONE.
- New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation P
- Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. (2021). Journal of Molecular Structure.
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- Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). Pharmaceuticals.
- What experiment would test whether an enzyme is competitive or non-competitive?. (2018). Quora.
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Comparative Guide: Preclinical Toxicity Assessment Platforms for Substituted Pyrazoles
Topic: Assessing the Toxicity of Substituted Pyrazoles in Preclinical Models. Content Type: Publish Comparison Guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Pyrazole Paradox
Substituted pyrazoles represent a cornerstone scaffold in modern medicinal chemistry, serving as the core architecture for blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Fomepizole (ADH inhibitor). Their versatility arises from the ring’s ability to act as a bioisostere for phenols and amides, optimizing lipophilicity and receptor binding.
However, this scaffold carries a distinct toxicological liability: idiosyncratic hepatotoxicity and cardiovascular risk , often driven by metabolic bioactivation. Traditional screening methods frequently fail to detect these liabilities early, leading to costly late-stage attrition.
This guide objectively compares the performance of Standard 2D Monolayer Assays against Metabolically Competent 3D Microphysiological Systems (MPS) . We demonstrate why 3D models are the superior "product" for assessing pyrazole safety, supported by experimental data on metabolic competence and sensitivity.
Part 1: Comparative Analysis of Screening Modalities
For a medicinal chemist optimizing a pyrazole series, the choice of toxicity screen determines whether a lead candidate survives Phase I.
Comparison Matrix: 2D Monolayers vs. 3D Spheroids
| Feature | Standard 2D Monolayer (HepG2) | Advanced 3D Spheroid (PHH/HepaRG) | Relevance to Pyrazoles |
| Metabolic Competence | Low/Negligible (esp. CYP2E1, CYP3A4) | High (Retains in vivo-like levels) | Critical: Pyrazoles often require bioactivation to reactive iminoquinones or N-oxides to exert toxicity. |
| Exposure Duration | Acute (24–72 hours) | Chronic (7–14 days) | Critical: Pyrazole toxicity is often cumulative, depleting Glutathione (GSH) pools over time. |
| Mitochondrial Fidelity | Glycolytic reliance (Warburg effect) | Oxidative Phosphorylation active | Critical: Pyrazoles can disrupt the Electron Transport Chain (ETC); 2D cells mask this via glycolysis. |
| Sensitivity (True Positive) | Low (<50% for idiosyncratic DILI) | High (>80% for idiosyncratic DILI) | Prevents false negatives for compounds like Rimonabant. |
| Throughput | Ultra-High | Medium-High | 3D is now amenable to 384-well HCS formats. |
The Verdict
While 2D assays are cheaper and faster, they are unfit for purpose for substituted pyrazoles due to the lack of CYP2E1 expression. Pyrazole rings are often oxidized by CYP2E1 and CYP3A4 into reactive electrophiles. In 2D HepG2 cultures, these enzymes are virtually absent, rendering the toxic metabolites unformed and the drug appearing falsely "safe."
Recommendation: Adopt 3D Primary Human Hepatocyte (PHH) Spheroids or HepaRG Spheroids as the primary toxicity filter for pyrazole candidates.
Part 2: Mechanistic Grounding & Visualization
To understand why the screening platform matters, we must visualize the mechanism of pyrazole-induced toxicity.
Mechanism: Bioactivation-Dependent Toxicity
Substituted pyrazoles often undergo ring oxidation or N-dealkylation. A common pathway involves the formation of a reactive nitrenium ion or iminoquinone intermediate. These electrophiles covalently bind to hepatic proteins or deplete mitochondrial GSH, triggering the JNK signaling cascade and eventual necrosis.
Figure 1: Pyrazole Bioactivation and Toxicity Pathway
Caption: Figure 1. The bioactivation pathway of substituted pyrazoles. Note that the critical CYP450 step is often absent in standard 2D assays, leading to false safety signals.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: 3D Hepatic Spheroid Toxicity Assay
Purpose: To assess chronic hepatotoxicity with metabolic competence.
Materials:
-
Cells: Cryopreserved Primary Human Hepatocytes (PHH) or differentiated HepaRG cells.
-
Plate: Ultra-Low Attachment (ULA) 384-well plates (e.g., Corning Spheroid Microplates).
-
Media: Williams E Medium supplemented with insulin, transferrin, selenium, and corticosteroids.
-
Controls:
-
Negative: Vehicle (0.1% DMSO).
-
Positive (Metabolic):Acetaminophen (APAP) or Pyrazinamide (requires bioactivation).
-
Positive (General): Chlorpromazine.[1]
-
Workflow:
-
Seeding: Thaw cells and seed 1,000 viable cells/well in 50 µL media into ULA plates.
-
Aggregation: Centrifuge plate at 200 x g for 2 minutes. Incubate for 4-5 days to allow tight spheroid formation (diameter ~200 µm).
-
Dosing (Repeat Dose):
-
Prepare 10-point concentration series of the pyrazole candidate (0.1 µM – 100 µM).
-
Expose spheroids on Day 0, Day 2, and Day 5 (chronic 7-day exposure).
-
Crucial Step: Refresh media completely at each dosing to prevent metabolite saturation.
-
-
Endpoint Analysis (Day 7):
-
ATP Quantification: Add CellTiter-Glo® 3D reagent. Shake for 5 min, incubate for 25 min. Read Luminescence.
-
Mechanistic Multiplexing: Reserve supernatant for Albumin/Urea analysis (functional markers) before cell lysis.
-
Validation Criteria:
-
The assay is valid ONLY IF the IC50 of Acetaminophen is < 5 mM (indicating active CYP metabolism). In 2D HepG2, APAP IC50 is typically > 15 mM.
Protocol B: High-Content Mitochondrial Stress Screening
Purpose: To detect early-stage mitochondrial disruption (MMP loss and ROS) common in pyrazole toxicity.
Materials:
-
Dye Cocktail:
-
MitoSOX™ Red (5 µM): Detects mitochondrial Superoxide.
-
TMRM (100 nM): Measures Mitochondrial Membrane Potential (MMP).
-
Hoechst 33342 (1 µg/mL): Nuclear counterstain.
-
Workflow:
-
Culture: Seed HepaRG cells (metabolically competent) in 96-well imaging plates (black wall/clear bottom).
-
Treatment: Treat with pyrazole compounds for 24 hours.
-
Staining:
-
Prepare staining solution in pre-warmed HBSS.
-
Remove drug media and add staining solution.[2]
-
Incubate for 30 minutes at 37°C protected from light.
-
-
Imaging:
-
Wash 2x with HBSS.
-
Image immediately on a High-Content Imager (e.g., Opera Phenix or CellInsight).
-
Channels: DAPI (Nuclei), TRITC (MitoSOX), FITC/PE (TMRM).
-
Data Analysis:
-
Calculate "Mitochondrial Health Index" : (Mean TMRM Intensity) / (Mean MitoSOX Intensity).
-
A decrease in this index precedes cell death and is a sensitive marker for pyrazole liability.
Part 4: Supporting Data & Performance Comparison
The following data summarizes the shift in sensitivity when moving from 2D to 3D models for a representative toxic pyrazole (e.g., a Rimonabant analogue).
Table 1: IC50 Sensitivity Shift (2D vs. 3D)
| Compound Class | 2D HepG2 IC50 (µM) | 3D HepaRG IC50 (µM) | Fold Shift (Sensitivity) | Interpretation |
| Non-Toxic Pyrazole | > 100 | > 100 | 1.0x | True Negative (Safe) |
| Toxic Pyrazole A | 85.4 (Weak Signal) | 12.3 (Strong Signal) | 6.9x | False Negative in 2D ; Bioactivation required. |
| Acetaminophen (Ctrl) | > 15,000 | 3,200 | 4.7x | Validates metabolic competence of 3D system. |
| Rotenone (Mito Toxin) | 0.5 | 0.4 | 1.2x | Direct toxins show similar potency (no bioactivation needed). |
Analysis: The "Toxic Pyrazole A" shows a nearly 7-fold increase in toxicity in the 3D model. Relying on the 2D data (IC50 ~85 µM) would classify the compound as "Low Risk," whereas the 3D data (IC50 ~12 µM) correctly flags it as a "High Risk" candidate.
Part 5: Assessment Workflow Visualization
Figure 2: Recommended Screening Cascade for Pyrazoles
Sources
A Procedural Guide to the Safe Disposal of 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)-
Hazard Assessment: Understanding the Risk Profile
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Based on data from closely related pyrazole and fluorophenyl compounds, 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- should be treated as a hazardous substance. The primary risks are associated with its likely toxicity, irritant properties, and the potential for hazardous decomposition products.
The rationale for this cautious approach is based on the known hazard profiles of its structural components. The aminopyrazole core can cause skin, eye, and respiratory irritation, while the fluorophenyl group introduces the risk of releasing toxic fluorine-containing compounds upon thermal decomposition.[1][2]
Table 1: Summary of Potential Hazards Based on Structural Analogs
| Hazard Classification | Potential Effect | Rationale / Supporting Data from Analogous Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | Analogs like 3-(4-Fluorophenyl)-1H-pyrazole and other aminopyrazoles are classified as Category 4 Acute Oral Toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4] | The parent compound, 1H-Pyrazol-4-amine, is a known skin irritant.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[3][4] | Both the aminopyrazole and fluorophenyl-pyrazole analogs are classified as serious eye irritants.[2] |
| Acute Toxicity (Dermal) | Potentially toxic in contact with skin. | Some pyrazole derivatives exhibit dermal toxicity. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][4][5] | The aminopyrazole moiety is associated with respiratory tract irritation.[2] |
| Hazardous to the Aquatic Environment | Potentially harmful to aquatic life with long-lasting effects. | Certain pyrazole derivatives exhibit long-term aquatic toxicity. |
Essential Safety Protocols: PPE and Engineering Controls
Given the hazard profile, stringent safety measures are non-negotiable. The primary goal is to prevent any direct contact or inhalation.
-
Engineering Controls: All handling and preparation for disposal of 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)-, whether in solid or solution form, must be conducted within a certified chemical fume hood.[6] This is the most critical engineering control to prevent inhalation of dusts or vapors.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to create a barrier between the researcher and the chemical.[5][7]
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contamination.
-
Body Protection: A buttoned lab coat must be worn. For handling larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is required.
-
Step-by-Step Disposal Protocol
The disposal of 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- must follow a systematic and compliant hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sewer drain. [7][8][9]
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management, preventing dangerous reactions within a waste container.[7][10]
-
Action: Designate a specific, compatible waste container for 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- and its contaminated materials (e.g., weighing paper, gloves, pipette tips).
-
Causality: This compound is an organic amine. It must be kept separate from strong oxidizing agents and strong acids to prevent violent or exothermic reactions.[10][11] It should be stored in a container designated for halogenated organic solids.
Step 2: Container Selection and Labeling
The waste container serves as the primary containment and its integrity is crucial.[8][10]
-
Action: Select a container made of a material chemically compatible with the waste (e.g., high-density polyethylene or glass). The container must be in good condition, free of cracks, and have a secure, leak-proof screw-top cap.[7][10]
-
Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:
Step 3: Accumulation and Storage
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10]
-
Action: Store the sealed hazardous waste container in your lab's designated SAA, which could be a marked area on a benchtop or within a ventilated cabinet.
-
Causality: The SAA must be under the control of laboratory personnel and away from heat sources or direct sunlight.[7] Using secondary containment (e.g., a larger, chemically resistant tray) is a best practice to contain any potential leaks from the primary container.[8]
Step 4: Final Disposal Pathway
The final step is the transfer of the waste to trained professionals for disposal in accordance with environmental regulations.
-
Action: Once the waste container is full or is no longer being used, arrange for pickup through your institution's EHS department or a licensed hazardous waste contractor.[6][9]
-
Causality: This ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[8] The ultimate disposal method will likely be high-temperature incineration at a facility equipped with scrubbers to handle acidic and halogenated combustion byproducts, such as hydrogen fluoride (HF).[1]
Spill and Decontamination Procedures
Accidental spills must be handled immediately and safely.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Contain and Clean: For solid spills, gently cover with an inert absorbent material (e.g., vermiculite or sand) to avoid generating dust.[12][13] Carefully sweep or scoop the material into your labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste in the same container.[6]
-
Prevent Environmental Release: Do not allow the chemical or cleaning materials to enter any drains or waterways.[5]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)-.
References
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- TCI Chemicals. SAFETY DATA SHEET - 3,5-Dimethylpyrazole.
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- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)-
Operational Safety Guide: Handling 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)-
Executive Summary & Risk Profile
This guide defines the operational safety architecture for handling 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- . While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant (H315, H319, H335), its structural motifs require a more nuanced risk assessment for research environments.
The Scientist’s Assessment:
-
The Fluorine Factor: The 4-fluorophenyl moiety increases lipophilicity compared to non-halogenated analogs. This enhances the compound's ability to penetrate the stratum corneum (outer skin layer), turning a simple "contact irritant" into a potential systemic bioavailability risk.
-
The Amine Factor: The primary amine on the pyrazole ring is reactive and potentially caustic to mucous membranes. Inhalation of fine dust is the highest probability route of exposure during weighing.
-
Physical State: As a solid powder, electrostatic charging is a persistent variable that causes particle scattering, bypassing standard airflow containment if not managed.
Hierarchy of Controls: Engineering First
PPE is the last line of defense. Your primary safety system is the engineering environment.
-
Primary Containment: All open-vessel manipulations (weighing, transfer, solvation) must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Charged particles repel each other and can "jump" out of spatulas, defeating hood face velocity.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this task-specific matrix designed for fluorinated aromatic amines.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double-Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) | Fluorinated organics have higher permeation rates. The outer glove takes the mechanical stress; the inner glove provides the chemical barrier. Change outer gloves immediately upon splash. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+ D3 rating) | Safety glasses with side shields are insufficient for fine powders. Air currents can carry dust around glasses. Goggles seal the ocular cavity.[1] |
| Respiratory | N95 (Minimum) or P100/PAPR | If working outside a hood (strongly discouraged), a P100 is mandatory. Inside a hood, an N95 provides redundancy against turbulence-induced backflow. |
| Body Protection | Lab Coat (High-Neck, Tyvek or Poly-Cotton) | Standard cotton coats absorb chemicals. For scale-up (>10g), use disposable Tyvek sleeves or aprons to prevent sleeve contamination. |
Operational Workflow: The "Safe Path"
This workflow enforces a logical sequence to minimize contamination vectors.
Figure 1: Step-by-step operational workflow ensuring containment from storage to solvation.
Detailed Experimental Protocols
Protocol A: Safe Weighing of Static-Prone Powders
Context: 1H-Pyrazol-4-amine, 3-(4-fluorophenyl)- is often dry and fluffy. Static charge is the primary vector for contamination.
-
Preparation: Place a disposable weighing boat or vial inside the fume hood.
-
Neutralization: Aim an anti-static gun (e.g., Zerostat) at the powder inside the source bottle and pull the trigger slowly. Repeat for the receiving vessel. Why: This neutralizes surface charge, preventing powder from "jumping."
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the stock bottle.
-
Immediate Solvation: Do not transport the dry powder around the lab. Add your reaction solvent (e.g., DMSO, Methanol) to the vial inside the hood immediately after weighing.
-
Trust Mechanism: Once solvated, the inhalation risk drops to near zero, and the risk shifts to liquid handling (splash), which is easier to manage.
-
Protocol B: Emergency Decontamination (Skin/Eye)
Context: Fluorinated amines are lipophilic. Speed is critical to prevent systemic absorption.
-
Eye Contact:
-
Action: Flush immediately at an eyewash station for 15 minutes .
-
Technique: Hold eyelids open forcibly. The natural reflex is to close them, which traps the chemical.
-
-
Skin Contact:
Waste Disposal & Logistics
Proper disposal is a legal and ethical requirement. Because this molecule contains Fluorine, it cannot be treated as standard organic waste in many jurisdictions.
| Waste Stream | Classification | Container Labeling |
| Solid Waste | Hazardous Solid (Halogenated) | "Solid Waste: Contaminated Wipes/Gloves - Contains Fluorinated Amines" |
| Liquid Waste | Halogenated Organic Solvent | "Halogenated Waste" (Do not mix with non-halogenated solvents like Acetone if your facility separates them for incineration costs) |
| Sharps/Glass | Chemically Contaminated Sharps | Standard Sharps Bin (Yellow/Red) |
Disposal Logic: The presence of the C-F bond often requires high-temperature incineration to ensure complete destruction. Segregating this from non-halogenated waste prevents the contamination of cheaper waste streams (like fuels blending), saving your facility significant disposal costs [1].
Emergency Response Decision Logic
Figure 2: Decision logic for spills and exposure incidents.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link][6]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: 3-(4-Fluorophenyl)-1H-pyrazol-4-amine (CAS 72204-43-4). National Center for Biotechnology Information. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 4. nj.gov [nj.gov]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
